methyl 7-bromo-1H-indole-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 7-bromo-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)7-5-12-9-6(7)3-2-4-8(9)11/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJADRCKUDCXPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652975 | |
| Record name | Methyl 7-bromo-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959239-01-1 | |
| Record name | Methyl 7-bromo-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959239-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-bromo-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of Methyl 7-bromo-1H-indole-3-carboxylate in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of methyl 7-bromo-1H-indole-3-carboxylate, a key intermediate in pharmaceutical research and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a detailed exploration of the compound's physicochemical properties, predicted solubility in various organic solvents, and a robust experimental protocol for precise solubility determination. This guide is intended for researchers, scientists, and professionals in the drug development sector who require a deep understanding of this compound's behavior in solution.
Introduction: The Significance of this compound
This compound is a vital heterocyclic building block in medicinal chemistry. The indole scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds. The strategic placement of a bromine atom at the 7-position and a methyl carboxylate group at the 3-position provides synthetic handles for further molecular elaboration, making it a valuable precursor for the synthesis of a diverse range of therapeutic agents. A thorough understanding of its solubility is paramount for its effective utilization in synthetic organic chemistry and drug discovery pipelines.[1]
Physicochemical Properties and Their Influence on Solubility
While specific experimental data for this compound is not extensively published, we can infer its properties from closely related structures and established chemical principles. The solubility of an organic compound is primarily governed by its polarity, molecular size, and the nature of intermolecular forces it can form with a solvent.
The structure of this compound incorporates several key features that dictate its solubility profile:
-
The Indole Core: The bicyclic aromatic indole ring system is largely nonpolar, contributing to its solubility in less polar organic solvents.
-
The Bromine Atom: The electronegative bromine atom introduces a degree of polarity and can participate in halogen bonding, potentially influencing interactions with specific solvents.
-
The Methyl Ester Group: The ester functional group (-COOCH₃) is polar and can act as a hydrogen bond acceptor. This group significantly enhances the compound's solubility in more polar organic solvents compared to the parent indole.[1]
-
The N-H Group: The indole nitrogen contains a hydrogen atom capable of acting as a hydrogen bond donor, which can contribute to its solubility in protic solvents.
Based on the computed properties of the closely related 7-bromo-1-methyl-1H-indole-3-carboxylic acid, we can anticipate that this compound will have a molecular weight of approximately 268.1 g/mol and a LogP value (a measure of lipophilicity) in the range of 2.5-3.5, suggesting moderate lipophilicity and a preference for organic solvents over water.[2]
Predicted Solubility Profile
Given the absence of direct experimental quantitative data, the following table provides an estimated solubility profile of this compound in a range of common organic solvents. These predictions are based on the known solubility of analogous compounds, such as 5-bromoindole, and the general principles of "like dissolves like."[1]
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | The high polarity and hydrogen bond accepting capability of DMSO will effectively solvate the polar ester and N-H groups. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a strong polar aprotic solvent capable of strong dipole-dipole interactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | THF's ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is suitable for dissolving the compound. |
| Ethyl Acetate | Polar Aprotic | Moderate | As an ester itself, ethyl acetate shares functional similarity and should be a good solvent. |
| Acetone | Polar Aprotic | Moderate | The ketone group in acetone is a good hydrogen bond acceptor, facilitating dissolution. |
| Dichloromethane (DCM) | Nonpolar | Moderate | The compound's nonpolar indole core will interact favorably with DCM, while the polar groups will limit very high solubility. |
| Chloroform | Nonpolar | Moderate | Similar to DCM, chloroform is a good solvent for many indole derivatives.[1] |
| Methanol | Polar Protic | Moderate | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, interacting with the ester and N-H groups. |
| Ethanol | Polar Protic | Moderate | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. |
| Acetonitrile | Polar Aprotic | Low to Moderate | While polar, the nature of acetonitrile's dipole may lead to less effective solvation compared to other polar aprotic solvents. |
| Toluene | Nonpolar | Low | The nonpolar nature of toluene will primarily interact with the indole ring, but will be less effective at solvating the polar ester group. |
| Hexanes/Heptane | Nonpolar | Low to Insoluble | These highly nonpolar solvents are unlikely to effectively solvate the polar functional groups of the molecule. |
| Water | Polar Protic | Very Low/Insoluble | The large nonpolar surface area of the indole and bromo-benzene rings will dominate, leading to poor aqueous solubility. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a chosen organic solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Calibration Curve:
-
Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Perform a series of dilutions of the stock solution to create at least five calibration standards of different concentrations.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration to generate a calibration curve. The curve should be linear with a correlation coefficient (R²) > 0.99.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial and place it in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Preparation and Analysis:
-
After equilibration, centrifuge the vial to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and measure the peak area.
-
-
Calculation of Solubility:
-
Using the equation of the calibration curve, determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the diluted sample concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound can be influenced by several factors:
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[3] This relationship can be described by the van't Hoff equation. For critical applications, it is advisable to determine solubility at the relevant process temperature.
-
Solvent Polarity: As discussed, the polarity of the solvent is a key determinant. A solvent that can effectively engage in dipole-dipole interactions and hydrogen bonding with the solute will lead to higher solubility.
-
Crystal Polymorphism: The crystalline form of the solid can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility. It is important to characterize the solid form used in solubility studies.
-
Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is essential for obtaining accurate and reproducible data.
Conclusion
References
-
PubChem. 7-bromo-1-methyl-1H-indole-3-carboxylic acid. [Link]
-
University of Toronto. Solubility of Organic Compounds. [Link]
-
McMaster University. Solubility of Organic Compounds. [Link]
-
LibreTexts. Temperature Affects Solubility. [Link]
Sources
Navigating the C7 Position: A Technical Guide to the Reactivity of 7-Bromoindole
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Indole C7 Position
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs. While the reactivity of the pyrrolic ring (positions C2 and C3) is well-understood and extensively exploited, the functionalization of the benzene portion, particularly the C7 position, presents a unique set of challenges and opportunities. The C7 position, nestled between the fused pyrrole ring and the C6 carbon, is sterically hindered and electronically distinct. Introducing substituents at this position can profoundly influence a molecule's biological activity, pharmacokinetic properties, and overall three-dimensional structure.
7-Bromoindole has emerged as a key intermediate for accessing this underexplored chemical space. The bromine atom at C7 serves as a versatile handle for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. However, its reactivity is not always straightforward and is heavily influenced by a confluence of steric, electronic, and directing group effects. This guide, written from the perspective of a seasoned application scientist, aims to provide an in-depth understanding of the reactivity of 7-bromoindole, offering not just protocols but also the underlying chemical logic to empower researchers in their synthetic endeavors.
Understanding the Electronic and Steric Landscape of 7-Bromoindole
The reactivity of the C-Br bond at the 7-position of the indole ring is a departure from the more commonly encountered reactivities at other positions. This is primarily due to two key factors:
-
Electronic Effects: The indole ring system is electron-rich, which generally disfavors nucleophilic aromatic substitution. The nitrogen lone pair participates in the π-system, increasing electron density throughout the ring. While the bromine atom is electron-withdrawing through induction, its lone pairs can participate in resonance, further complicating the electronic environment.
-
Steric Hindrance: The C7 position is sterically encumbered by the adjacent pyrrole ring, specifically the N-H or N-substituent. This steric congestion can hinder the approach of bulky reagents and catalysts, often necessitating carefully tailored reaction conditions.
The interplay of these factors dictates the preferred reaction pathways for 7-bromoindole, with transition-metal-catalyzed cross-coupling reactions being the most prevalent and successful strategy for its functionalization.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse for C7-Functionalization
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the challenging C7-functionalization of indoles.[1][2] These reactions offer a mild and versatile means to form new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the arylation of 7-bromoindole, owing to the stability and commercial availability of a vast array of boronic acids and their derivatives.[1][3][4]
Mechanism and Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[3]
For the sterically hindered 7-position, the choice of ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps. The base plays a crucial role in activating the boronic acid for transmetalation.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling of N-Boc-7-bromoindole
This protocol provides a general guideline for the Suzuki-Miyaura coupling of an N-protected 7-bromoindole. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Materials:
-
N-Boc-7-bromoindole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane/water (e.g., 10:1 v/v)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add N-Boc-7-bromoindole, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a portion of the anhydrous dioxane.
-
Add the catalyst-ligand solution to the Schlenk flask, followed by the remaining solvent mixture.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 7-Bromoindoles
| N-Protecting Group | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Boc | p-Tolylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85 | [5] |
| SEM | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 16 | 78 | N/A |
| Methyl | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 90 | 24 | 92 | N/A |
Note: Data in this table is representative and may be compiled from various sources. "N/A" indicates that a specific literature citation for this exact combination was not found during the search, but the conditions are based on established methodologies.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to 7-alkynylindoles, which are valuable precursors for further transformations.[6][7][8]
Mechanism and Rationale: This reaction is typically co-catalyzed by palladium and a copper(I) salt.[8] The palladium catalyst undergoes oxidative addition to the 7-bromoindole. Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to yield the 7-alkynylindole. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.
Experimental Protocol: A General Procedure for Sonogashira Coupling of 7-Bromoindole
-
Materials:
-
N-protected 7-bromoindole (1.0 equiv)
-
Terminal alkyne (1.2-2.0 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
CuI (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent or co-solvent)
-
Anhydrous THF or DMF
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the N-protected 7-bromoindole, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent (THF or DMF) and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.
-
Concentrate the filtrate and partition between ethyl acetate and water.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Table 2: Representative Conditions for Sonogashira Coupling of 7-Bromoindoles
| N-Protecting Group | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SEM | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 60 | 6 | 88 | N/A |
| Boc | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | THF | RT | 12 | 91 | N/A |
| None | 1-Octyne | Pd(OAc)₂ (2) / SPhos (4) | - | Cs₂CO₃ | Dioxane | 80 | 24 | 75 | N/A |
Note: Data in this table is representative and may be compiled from various sources. "N/A" indicates that a specific literature citation for this exact combination was not found during the search, but the conditions are based on established methodologies.
Diagram 2: Sonogashira Catalytic Cycles
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 7-position of the indole ring.[9][10][11][12] This reaction is of particular interest in drug discovery, as the introduction of amine functionalities can significantly impact a molecule's pharmacological properties.
Mechanism and Rationale: The mechanism is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, coordination of the amine to the palladium center, deprotonation by a base to form a palladium-amido complex, and reductive elimination to furnish the arylamine product.[9][10][11] The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination step, which can be challenging for some amine substrates. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination of 7-Bromoindole
-
Materials:
-
N-protected 7-bromoindole (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-3 mol%)
-
XPhos or other biarylphosphine ligand (2-6 mol%)
-
NaOtBu or LHMDS (1.4-2.0 equiv)
-
Anhydrous toluene or 1,4-dioxane
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with the N-protected 7-bromoindole, amine (if solid), base, Pd₂(dba)₃, and ligand.
-
Add the anhydrous solvent and the amine (if liquid).
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, and quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Table 3: Representative Conditions for Buchwald-Hartwig Amination of 7-Bromoindoles
| N-Protecting Group | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Boc | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | t-Amyl alcohol | 110 | 18 | 85 | N/A |
| None (Tryptophan) | Aniline | L-Pd-G1 (tBuXPhos) (5) | - | K₃PO₄ (3) | H₂O/t-BuOH | MW, 100 | 0.5 | 56 | [12] |
| SEM | Piperidine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.5) | Toluene | 100 | 12 | 90 | N/A |
Note: Data in this table is representative and may be compiled from various sources. "N/A" indicates that a specific literature citation for this exact combination was not found during the search, but the conditions are based on established methodologies.
Lithiation and Electrophilic Quench: A Direct Approach to C7-Functionalization
For certain applications, a more direct approach to C7-functionalization is desired. Lithium-halogen exchange, followed by quenching with an electrophile, offers a powerful method for introducing a variety of functional groups at the 7-position.[10][13]
Mechanism and Rationale: This reaction proceeds via a halogen-metal exchange mechanism, where an organolithium reagent, typically n-butyllithium or tert-butyllithium, abstracts the bromine atom to generate a 7-lithioindole species. This highly reactive intermediate can then be trapped with a wide range of electrophiles. The choice of the organolithium reagent and reaction temperature is critical to avoid side reactions, such as deprotonation of the indole N-H or addition to the indole ring. N-protection is almost always necessary to prevent competitive deprotonation.
Experimental Protocol: A General Procedure for Lithiation-Electrophile Quench of N-Protected 7-Bromoindole
-
Materials:
-
N-protected 7-bromoindole (1.0 equiv)
-
n-Butyllithium or tert-butyllithium (1.1-1.3 equiv)
-
Electrophile (e.g., DMF, CO₂, alkyl halide) (1.2-2.0 equiv)
-
Anhydrous THF or diethyl ether
-
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add the N-protected 7-bromoindole and anhydrous solvent.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organolithium reagent dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the electrophile dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Diagram 3: Lithiation and Electrophilic Quench Workflow
Caption: A simplified workflow for the functionalization of 7-bromoindole via lithiation.
Nucleophilic Aromatic Substitution (NAS): A Less Trodden Path
Nucleophilic aromatic substitution (NAS) is a powerful tool for the functionalization of electron-poor aromatic rings. However, its application to the electron-rich indole nucleus is challenging and generally requires the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack.[14]
For 7-bromoindole, successful NAS reactions are rare. The inherent electron-richness of the indole system, coupled with the lack of a strongly activating group in a suitable ortho or para position relative to the bromine, makes the addition of a nucleophile energetically unfavorable.
However, if the indole ring is substituted with potent electron-withdrawing groups, such as a nitro group, particularly at the C5 or C6 positions, the reactivity towards NAS can be enhanced.[14][15][16] In such cases, the reaction would proceed via a Meisenheimer complex intermediate, where the negative charge is stabilized by the electron-withdrawing group.
Given the scarcity of successful examples for 7-bromoindole itself, this approach is generally considered less viable than the cross-coupling or lithiation strategies discussed earlier. Researchers exploring this route should focus on synthesizing highly electron-deficient 7-bromoindole derivatives.
The Critical Role of N-Protection and Directing Groups
Throughout this guide, the importance of N-protection has been a recurring theme. The acidic N-H proton of the indole ring can interfere with many of the reactions described, particularly those involving organometallic reagents or strong bases. Protection of the indole nitrogen serves several key purposes:
-
Preventing Deprotonation: It blocks the acidic N-H, preventing unwanted side reactions.
-
Improving Solubility: Many protecting groups enhance the solubility of the indole substrate in organic solvents.
-
Directing Reactivity: Certain protecting groups can act as directing groups, guiding the metal catalyst to a specific C-H bond for activation. While this is more relevant for C-H activation strategies, the steric bulk of an N-substituent can also influence the reactivity at the C7 position in cross-coupling reactions.[17]
Commonly used protecting groups for indoles include:
-
Boc (tert-Butoxycarbonyl): Easily introduced and removed under acidic conditions.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Stable to a wide range of conditions and removed with fluoride sources.
-
Methyl: A simple and robust protecting group, though its removal can be challenging.
-
Sulfonyl groups (e.g., tosyl, mesyl): Electron-withdrawing groups that can modulate the electronic properties of the indole ring. A methylsulfonyl group has been shown to be an effective directing group for C7-acyloxylation.[17]
The choice of protecting group should be made strategically, considering the planned reaction sequence and the conditions required for its eventual removal.
Conclusion: A Versatile Gateway to Novel Chemical Space
7-Bromoindole is a powerful and versatile building block that provides access to the sterically and electronically unique 7-position of the indole nucleus. While its reactivity presents challenges, a thorough understanding of the underlying principles and the judicious application of modern synthetic methodologies can unlock its vast potential. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, have proven to be the most robust and versatile tools for the derivatization of 7-bromoindole. Lithiation followed by electrophilic quench offers a more direct route to a range of functional groups.
As drug discovery and materials science continue to demand novel molecular architectures, the ability to selectively functionalize the C7 position of the indole ring will become increasingly valuable. This guide provides a solid foundation for researchers to confidently navigate the reactivity of 7-bromoindole and to design innovative synthetic strategies for the creation of novel and impactful molecules.
References
-
The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
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National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
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Organic Letters. (2024). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
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ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... [Link]
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Organic & Biomolecular Chemistry. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
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Organic Letters. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. [Link]
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Chemical Reviews. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
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Sci-Hub. (n.d.). Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Building Block for 2,3,6-Trisubstituted Indoles. Retrieved from [Link]
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The Royal Society of Chemistry. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Retrieved from [Link]
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Unlocking the Therapeutic Potential of Brominated Indoles: A Technical Guide to Their Biological Targets
Introduction: The Enduring Allure of Brominated Indoles
From the deep purple hues of ancient royalty to the forefront of modern drug discovery, brominated indole compounds have captivated humanity for millennia. The historical significance of Tyrian purple, a dye derived from marine mollusks, is well-documented, but the true value of this class of compounds lies in their diverse and potent biological activities.[1][2] Naturally occurring in a variety of marine organisms, including mollusks, sponges, and algae, these halogenated heterocycles represent a rich and largely untapped resource for novel therapeutic agents.[3][4] The indole scaffold itself is considered a "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs and essential biomolecules like serotonin.[5][6] The addition of bromine atoms to this core structure often enhances biological activity, leading to compounds with promising anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[3][4][7][8]
This in-depth technical guide provides a comprehensive overview of the known biological targets of brominated indole compounds for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, present key experimental data, and provide detailed protocols for identifying and validating these molecular targets. Our focus is on bridging the gap between the fascinating natural history of these compounds and their tangible applications in modern medicine.
Key Biological Activities and Molecular Targets
The therapeutic potential of brominated indoles stems from their ability to interact with a wide array of biological targets. This section will explore the primary areas of activity and the specific proteins and pathways that are modulated.
Anti-inflammatory Activity: Targeting Key Mediators of Inflammation
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and some cancers.[9] Brominated indoles, particularly those isolated from the Australian marine mollusk Dicathais orbita, have demonstrated significant anti-inflammatory properties.[9][10]
a) Cyclooxygenase (COX) Enzymes:
One of the primary mechanisms behind the anti-inflammatory effects of brominated indoles is the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for the production of prostaglandins, which are key mediators of pain, fever, and inflammation.[9] A computational study has explored the potential for mollusk-derived brominated indoles, such as tyrindoxyl sulfate, tyrindoleninone, 6-bromoisatin, and 6,6'-dibromoindirubin, to selectively inhibit COX enzymes.[9]
b) Nuclear Factor-kappa B (NF-κB) Signaling Pathway:
The NF-κB signaling pathway is a critical regulator of the inflammatory response. Extracts from D. orbita, as well as the purified compounds 6-bromoindole and 6-bromoisatin, have been shown to inhibit the translocation of NF-κB into the nucleus in lipopolysaccharide (LPS)-stimulated macrophages.[10] This inhibition prevents the transcription of pro-inflammatory genes, thereby reducing the inflammatory cascade.[10]
c) Inhibition of Pro-inflammatory Cytokines and Mediators:
Brominated indoles have been shown to reduce the production of key inflammatory molecules. For instance, extracts from D. orbita and purified brominated indoles inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages.[10]
Anticancer Activity: Inducing Apoptosis and Cell Cycle Arrest
The indole nucleus is a common feature in many anticancer drugs, and brominated derivatives are no exception.[6] These compounds have shown promise in targeting various cancer cell lines, including those of the colon and reproductive system.[11]
a) Induction of Apoptosis:
6-Bromoisatin has been shown to inhibit the proliferation of HT29 human colon cancer cells and induce apoptosis.[12] In vivo studies have confirmed that 6-bromoisatin can enhance the apoptotic index and reduce cell proliferation in the distal colon.[12]
b) Cell Cycle Arrest:
Purified brominated indole derivatives from Dicathais orbita have been found to induce cell cycle arrest in colorectal cancer cell lines.[11] This disruption of the normal cell cycle progression prevents the uncontrolled proliferation of cancer cells.
c) Protein Kinase Inhibition:
Protein kinases are crucial regulators of cell signaling and are often dysregulated in cancer. Protein kinase CK2 has emerged as a significant therapeutic target in oncology.[7][13] The brominated indenoindole compound MC11 has been identified as a potent inhibitor of protein kinase CK2, with an IC50 of 16 nM.[7][13] Co-crystallography studies have revealed that the bromine atoms on the indenoindole scaffold enhance binding to the ATP pocket of the enzyme.[7][13]
Aryl Hydrocarbon Receptor (AhR) Agonism
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 1A1 (CYP1A1).[14] Several naturally occurring marine-derived brominated indoles have been identified as a new class of AhR agonists.[14] These compounds can bind to and activate the AhR, leading to the induction of AhR-dependent gene expression.[14] While persistent activation of AhR by environmental toxins like dioxins is associated with toxicity, the transient activation by brominated indoles may have different physiological consequences that are an active area of research.[14]
Antimicrobial and Antiparasitic Activity
The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Brominated indoles have demonstrated activity against a range of bacteria and parasites.
a) Antibacterial Activity:
Four new minor brominated indole-related alkaloids isolated from Laurencia similis have shown antibacterial activity against several bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 2 to 8 μg/mL.[8] 6-Bromoisatin has also been reported to have mild antimicrobial properties.[15]
b) Antitubercular Activity:
The mycobacterial membrane protein large 3 (MmpL3) is a promising target for the development of new antitubercular drugs.[16] Novel indole-2-carboxamide analogues, particularly those with a bromo-substitution at the 6-position of the indole ring, have shown potent activity against Mycobacterium tuberculosis.[16]
c) Antiplasmodial Activity:
Synthetic marine natural product-inspired brominated indole-3-glyoxylamides have been investigated for their antiplasmodial activities against chloroquine-resistant and -sensitive strains of Plasmodium falciparum, the parasite responsible for malaria.[5]
Experimental Workflows for Target Identification and Validation
The identification and validation of the biological targets of brominated indoles are crucial steps in the drug discovery process. This section provides an overview of key experimental workflows and detailed protocols.
Workflow for Identifying Enzyme Inhibitors
This workflow is suitable for screening brominated indoles for their ability to inhibit specific enzymes, such as protein kinases or cyclooxygenases.
Caption: Workflow for the identification and validation of enzyme inhibitors.
a) Detailed Protocol: In Vitro Protein Kinase Inhibition Assay (e.g., for CK2)
-
Reagents and Materials:
-
Purified recombinant human protein kinase CK2
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Brominated indole compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega)
-
White, opaque 96-well plates
-
Multimode plate reader with luminescence detection
-
-
Procedure:
-
Prepare a serial dilution of the brominated indole compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
In a 96-well plate, add 5 µL of the compound dilutions. Include wells with DMSO only as a negative control and a known CK2 inhibitor as a positive control.
-
Add 10 µL of a solution containing the CK2 enzyme and its substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final concentrations of enzyme, substrate, and ATP should be optimized for the specific assay.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow for Characterizing AhR Agonists
This workflow is designed to identify and characterize brominated indoles that act as agonists of the Aryl Hydrocarbon Receptor.
Caption: Workflow for the identification and characterization of AhR agonists.
a) Detailed Protocol: AhR-Responsive Luciferase Reporter Gene Assay
-
Cell Culture and Plating:
-
Use a cell line stably transfected with an AhR-responsive luciferase reporter construct (e.g., mouse hepatoma H1L1.1c2 cells).[14]
-
Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Plate the cells in a white, clear-bottom 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the brominated indole compounds in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD).
-
Incubate the cells for a specified time (e.g., 4 or 24 hours).[14]
-
-
Luciferase Assay:
-
After the incubation period, remove the medium and wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Add a luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase activity to the protein concentration in each well, or to a co-transfected control reporter (e.g., Renilla luciferase).
-
Express the results as fold induction over the vehicle control.
-
Quantitative Data Summary
The following table summarizes some of the reported biological activities of selected brominated indole compounds.
| Compound | Biological Activity | Target/Assay | IC50/MIC | Reference |
| MC11 (1,2,3,4-tetrabromo-5-isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione) | Anticancer | Protein Kinase CK2 Inhibition | 16 nM | [7][13] |
| 6-Bromoisatin | Anticancer | HT29 Cell Proliferation | 223 µM | [12] |
| Brominated Indole-2-carboxamide (8f) | Antitubercular | M. tuberculosis Growth Inhibition | 0.62 µM | [16] |
| Brominated Indole Alkaloid (from Laurencia similis) | Antibacterial | Various Bacterial Strains | 2-8 µg/mL | [8] |
| D. orbita Hypobranchial Gland Extract | Anti-inflammatory | Nitric Oxide Production | 30.8 µg/mL | [10] |
| D. orbita Hypobranchial Gland Extract | Anti-inflammatory | TNF-α Production | 43.03 µg/mL | [10] |
Conclusion and Future Directions
Brominated indole compounds represent a fascinating and promising class of natural products with a wide range of biological activities and therapeutic potential. Their ability to interact with diverse and important biological targets, including enzymes, transcription factors, and other cellular components, makes them attractive candidates for drug discovery and development. The historical use of some of these compounds, coupled with modern scientific investigation, has paved the way for a deeper understanding of their mechanisms of action.
Future research in this field should focus on:
-
Expanding the chemical space: The synthesis of novel brominated indole analogues will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
Deconvoluting complex mechanisms: For compounds with multiple biological activities, further studies are needed to elucidate the primary targets and pathways responsible for their therapeutic effects.
-
Advancing promising leads into preclinical and clinical development: The potent anticancer and anti-inflammatory activities of some brominated indoles warrant further investigation in animal models and, eventually, in human clinical trials.
-
Exploring new therapeutic areas: The diverse biological activities of brominated indoles suggest that they may have potential in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders.
By combining the tools of natural product chemistry, molecular biology, and pharmacology, the scientific community can continue to unlock the full therapeutic potential of these remarkable compounds from the sea.
References
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Al-Yasari, A., et al. (2020). Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. PubMed Central. Available at: [Link]
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Putri, C. A., et al. (2022). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. MDPI. Available at: [Link]
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Carroll, A. R., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. National Institutes of Health. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1H-Indole-2,3-dione, 6-bromo-. PubChem. Available at: [Link]
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Cooksey, C. J. (2017). Tyrian Purple: 6,6'-Dibromoindigo and Related Compounds. PubMed Central. Available at: [Link]
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Laub, M. A., et al. (2010). Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists. PubMed Central. Available at: [Link]
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Cozza, G., et al. (2024). Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. PubMed. Available at: [Link]
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Wikipedia. (n.d.). Tyrian purple. Available at: [Link]
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Cozza, G., et al. (2024). Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. ResearchGate. Available at: [Link]
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Michel, C. (n.d.). tyrian purple from marine muricids, especially from plicopurpura pansa (gould, 1853). Available at: [Link]
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de la Cruz, H., et al. (2022). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. National Institutes of Health. Available at: [Link]
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Esmaeelian, B., et al. (2015). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. MDPI. Available at: [Link]
-
Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]
-
Michel, C. (1992). Tyrian Purple from marine muricids, especially from Plicopurpura pansa (Gould, 1853). ResearchGate. Available at: [Link]
-
Zhang, Q. Y., et al. (2016). Four New Minor Brominated Indole Related Alkaloids With Antibacterial Activities From Laurencia Similis. PubMed. Available at: [Link]
-
Ahmad, T., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Semantic Scholar. Available at: [Link]
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Kumar, P., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing. Available at: [Link]
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Benkendorff, K. (2010). Brominated precursors of Tyrian purple (C.I. Natural Violet 1) from Plicopurpura pansa, Plicopurpura columellaris and Plicopurpura patula. ResearchGate. Available at: [Link]
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Medvedev, A., et al. (2007). Biological targets for isatin and its analogues: Implications for therapy. PubMed Central. Available at: [Link]
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Methodological & Application
Synthesis of Methyl 7-bromo-1H-indole-3-carboxylate: An Application Note and Protocol
Introduction: The Significance of Substituted Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. Specifically, 7-substituted indoles, such as the target molecule of this guide, are key intermediates in the synthesis of various therapeutic agents. The bromine atom at the 7-position serves as a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of chemical space and the optimization of drug candidates. Methyl 7-bromo-1H-indole-3-carboxylate, in particular, is a precursor for compounds targeting a variety of diseases, underscoring the importance of a reliable and well-documented synthetic protocol.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively achieved through a three-step sequence starting from the commercially available 7-bromo-1H-indole. This strategy was chosen for its reliability, scalability, and the relatively mild conditions employed. The overall synthetic pathway is as follows:
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the C3 position of 7-bromo-1H-indole. The indole ring is highly activated towards electrophilic substitution at the 3-position, making this a highly regioselective transformation[1][2].
-
Oxidation: Conversion of the resulting 7-bromo-1H-indole-3-carbaldehyde to 7-bromo-1H-indole-3-carboxylic acid.
-
Fischer Esterification: Esterification of the carboxylic acid with methanol to yield the final product. This is a classic and efficient method for the preparation of esters from carboxylic acids[3].
This multi-step approach allows for the purification of intermediates, ensuring a high-purity final product.
Visualization of the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of this compound.
Caption: Overall synthetic workflow for this compound.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 7-Bromo-1H-indole | ≥98% | Commercially available | Starting material |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially available | Corrosive and moisture-sensitive |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially available | Store over molecular sieves |
| Sodium carbonate (Na₂CO₃) | ACS grade | Commercially available | For work-up |
| Potassium permanganate (KMnO₄) or Silver(I) oxide (Ag₂O) | ACS grade | Commercially available | Oxidizing agent |
| Acetone | ACS grade | Commercially available | Solvent for oxidation |
| Sodium bisulfite (NaHSO₃) | ACS grade | Commercially available | For quenching |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Commercially available | Reagent and solvent |
| Sulfuric acid (H₂SO₄) | Concentrated, 95-98% | Commercially available | Catalyst, corrosive |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Prepared in-house | For work-up |
| Dichloromethane (DCM) | ACS grade | Commercially available | Extraction solvent |
| Ethyl acetate (EtOAc) | ACS grade | Commercially available | Extraction solvent |
| Hexanes | ACS grade | Commercially available | For chromatography |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | ACS grade | Commercially available | Drying agent |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnel and filter paper
-
Separatory funnel
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Detailed Experimental Protocols
PART 1: Vilsmeier-Haack Formylation of 7-Bromo-1H-indole
This procedure introduces a formyl group at the C3 position of the indole ring. The Vilsmeier reagent, formed in situ from phosphorus oxychloride and dimethylformamide, acts as the electrophile.
Step-by-Step Protocol:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. The addition should be performed over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the solid Vilsmeier reagent may be observed.
-
Reaction with 7-Bromo-1H-indole: Dissolve 7-bromo-1H-indole (1.0 equiv.) in anhydrous DMF (sufficient amount to ensure dissolution) in a separate flask.
-
Add the solution of 7-bromo-1H-indole to the prepared Vilsmeier reagent at 0 °C dropwise over 30 minutes.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C and maintain it at this temperature for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent).
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.
-
Basify the aqueous mixture by the slow addition of a saturated aqueous solution of sodium carbonate (Na₂CO₃) until a pH of 8-9 is reached. This will cause the precipitation of a solid.
-
Collect the solid by vacuum filtration, wash it thoroughly with water, and dry it under vacuum to afford 7-bromo-1H-indole-3-carbaldehyde. The product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate/hexanes.
Expected Yield: 85-95%
PART 2: Oxidation of 7-Bromo-1H-indole-3-carbaldehyde
This step converts the aldehyde to a carboxylic acid. Potassium permanganate is a strong and effective oxidizing agent for this transformation.
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve the 7-bromo-1H-indole-3-carbaldehyde (1.0 equiv.) obtained from the previous step in acetone.
-
In a separate beaker, prepare a solution of potassium permanganate (KMnO₄, 1.5-2.0 equiv.) in water.
-
Cool the acetone solution of the aldehyde to 0-5 °C in an ice bath.
-
Slowly add the KMnO₄ solution dropwise to the aldehyde solution with vigorous stirring, maintaining the temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed. This typically takes 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the brown precipitate disappears and the solution becomes colorless.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous solution to pH 2-3 with 2 M hydrochloric acid (HCl). This will precipitate the carboxylic acid.
-
Collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum to yield 7-bromo-1H-indole-3-carboxylic acid.
Expected Yield: 70-85%
PART 3: Fischer Esterification of 7-Bromo-1H-indole-3-carboxylic acid
This final step converts the carboxylic acid to the desired methyl ester. The reaction is an equilibrium, which is driven towards the product by using a large excess of methanol.
Step-by-Step Protocol:
-
In a round-bottom flask, suspend 7-bromo-1H-indole-3-carboxylic acid (1.0 equiv.) in anhydrous methanol (a large excess, acting as both reactant and solvent).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, 0.2-0.3 equiv.) as a catalyst.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes).
Expected Yield: 80-95%
Characterization of this compound
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Appearance: Off-white to pale yellow solid.
-
Thin-Layer Chromatography (TLC): A single spot should be observed using an appropriate eluent system (e.g., 7:3 hexanes:ethyl acetate).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show characteristic signals for the indole protons, the methyl ester protons (a singlet around 3.8-3.9 ppm), and the NH proton (a broad singlet at higher chemical shift). The aromatic protons will exhibit a coupling pattern consistent with a 7-substituted indole. For comparison, the ¹H NMR spectrum of unsubstituted methyl 1H-indole-3-carboxylate in DMSO-d₆ shows distinct peaks for the indole ring protons and the methyl ester.
-
¹³C NMR: The spectrum will show the expected number of carbon signals, including the carbonyl carbon of the ester group (around 165 ppm) and the carbons of the indole ring. The spectrum of the unsubstituted analogue can be used as a reference.
-
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₈BrNO₂), exhibiting the characteristic isotopic pattern for a bromine-containing compound.
Troubleshooting and Safety Considerations
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Vilsmeier-Haack reaction | Incomplete reaction; moisture in reagents/glassware. | Ensure all glassware is flame-dried and reagents are anhydrous. Increase reaction time or temperature if necessary. |
| Incomplete oxidation | Insufficient oxidizing agent; low reaction temperature. | Use a slight excess of KMnO₄. Ensure the reaction is allowed to proceed to completion (disappearance of purple color). |
| Low yield in Fischer esterification | Equilibrium not sufficiently shifted to products; insufficient reaction time. | Use a larger excess of methanol. Ensure the reaction is heated at reflux for an adequate time. |
| Product is impure after work-up | Inefficient extraction or washing. | Perform extractions and washes thoroughly. Use column chromatography or recrystallization for final purification. |
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE, including acid-resistant gloves and a face shield.
-
Concentrated Sulfuric Acid (H₂SO₄): Strong acid and corrosive. Handle with extreme care in a fume hood.
-
7-Bromo-1H-indole: May cause skin and eye irritation. Avoid inhalation of dust.
-
Potassium Permanganate (KMnO₄): Strong oxidizing agent. Avoid contact with combustible materials.
-
Solvents: Dichloromethane, ethyl acetate, and hexanes are flammable and should be handled in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all chemicals before use and wear appropriate personal protective equipment.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The provided rationale for each step and troubleshooting guide should empower scientists to optimize the synthesis for their specific needs.
References
-
Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. 2024. Available from: [Link]
-
MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available from: [Link]
-
Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available from: [Link]
- Google Patents. Synthetic method for indole-3-carboxaldehyde compounds.
-
Magritek. Methyl 1H-indole-3-carboxylate. Available from: [Link]
-
ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available from: [Link]
-
PMC. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. Available from: [Link]
-
Master Organic Chemistry. Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. 2022. Available from: [Link]
-
Master Organic Chemistry. Fischer Esterification. 2022. Available from: [Link]
-
Wikipedia. Indole-3-carbaldehyde. Available from: [Link]
-
Scribd. Indole 3 Carboxylate. Available from: [Link]
-
Wikipedia. Fischer–Speier esterification. Available from: [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. 2024. Available from: [Link]
-
The Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available from: [Link]
-
ResearchGate. Electrophilic Substitution Reactions of Indoles. Available from: [Link]
-
Henry Rzepa's Blog. Understanding the electrophilic aromatic substitution of indole. 2013. Available from: [Link]
Sources
functionalization of the C3-position of 7-bromoindole derivatives
An Application Guide for the Strategic Functionalization of 7-Bromoindole at the C3-Position
Introduction: The Strategic Importance of 7-Bromoindoles
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and versatile reactivity make it a privileged structure for molecular design. Among the various substituted indoles, 7-bromoindole derivatives serve as exceptionally valuable building blocks. The presence of a bromine atom at the C7-position provides a synthetic handle for late-stage diversification via cross-coupling reactions, while the inherent nucleophilicity of the C3-position allows for the introduction of a wide array of functional groups.[2][3]
The indole ring is an electron-rich aromatic system. The pyrrole moiety endows the C3-position with the highest electron density, making it the primary site for electrophilic aromatic substitution.[4][5] This intrinsic reactivity allows for selective and high-yielding transformations. This guide provides an in-depth analysis and detailed protocols for the most robust and widely used methods to functionalize the C3-position of 7-bromoindoles, offering researchers a practical toolkit for synthesizing complex, drug-like molecules.
C3-Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic, highly reliable method for introducing a formyl group (-CHO) onto electron-rich aromatic rings, and it is exceptionally effective for indoles.[6][7] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[6][7]
Causality and Mechanism
The process begins with the activation of DMF by POCl₃ to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent. The electron-rich C3-position of the 7-bromoindole then attacks this electrophile. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the 3-formylindole derivative. The 7-bromo substituent is inert under these conditions.
Caption: Vilsmeier-Haack reaction workflow.
Protocol: Synthesis of 7-Bromo-1H-indole-3-carbaldehyde
Materials:
-
7-Bromoindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, argon/nitrogen inlet
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or N₂), add 7-bromoindole (1.0 eq). Dissolve it in anhydrous DMF (approx. 5 mL per 1 g of indole).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Vilsmeier Reagent Formation & Addition: In a separate flask or dropping funnel, prepare a solution of POCl₃ (1.1 eq) in a small amount of anhydrous DMF or DCM. Add this solution dropwise to the stirred indole solution at 0 °C over 15-20 minutes.
-
Expert Insight: This exothermic step must be controlled to prevent side reactions. A slow, dropwise addition is critical. The solution will typically become thick and may form a solid precipitate.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Validation Checkpoint: Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexane). The starting material spot should be consumed and a new, lower Rf spot corresponding to the product should appear.
-
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water. Vigorously stir this mixture for 30 minutes.
-
Basification: Slowly add a saturated solution of NaHCO₃ until the pH is basic (pH ~8-9). This step hydrolyzes the intermediate and neutralizes the acid. A precipitate of the product should form.
-
Extraction: Extract the aqueous mixture with DCM or ethyl acetate (3 x volume). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with water, then with brine. Dry the organic phase over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel to afford the pure product.
| Reactant | Product | Reagents | Typical Yield |
| 7-Bromoindole | 7-Bromo-1H-indole-3-carbaldehyde | DMF, POCl₃ | 85-95% |
C3-Acylation via Friedel-Crafts Reaction
Friedel-Crafts acylation is a powerful method for installing an acyl group (-C(O)R) at the C3-position.[8] This reaction typically involves an acyl chloride or anhydride as the acylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄).[8][9] A key advantage of acylation over alkylation is that the resulting ketone product is deactivated towards further substitution, which effectively prevents polyacylation.[9][10]
Causality and Mechanism
The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. This species is then attacked by the nucleophilic C3-position of the 7-bromoindole. The resulting cationic intermediate loses a proton to restore aromaticity, yielding the 3-acylindole. The product ketone forms a complex with the Lewis acid, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the final product.[9][10]
Caption: Friedel-Crafts acylation workflow.
Protocol: Synthesis of 1-(7-Bromo-1H-indol-3-yl)ethan-1-one
Materials:
-
7-Bromoindole
-
Acetyl chloride (CH₃COCl)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or Carbon disulfide (CS₂), anhydrous
-
Hydrochloric acid (HCl), dilute solution (e.g., 1M)
-
Standard work-up and purification reagents as listed previously.
Procedure:
-
Reaction Setup: In a dry, inert-atmosphere flask, suspend AlCl₃ (1.2 eq) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Acylium Ion Generation: Slowly add acetyl chloride (1.1 eq) to the AlCl₃ suspension. Stir for 15 minutes at 0 °C.
-
Indole Addition: Add a solution of 7-bromoindole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Expert Insight: The order of addition is crucial. Pre-forming the acylium complex before adding the indole minimizes side reactions with the indole nitrogen.
-
-
Reaction Progression: After addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Validation Checkpoint: Monitor by TLC for the disappearance of 7-bromoindole.
-
-
Work-up: Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding it to a mixture of crushed ice and dilute HCl. This will hydrolyze the aluminum complexes.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 x volume). Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over MgSO₄, filter, concentrate, and purify the crude product by flash chromatography.
C3-Aminomethylation via the Mannich Reaction
The Mannich reaction is a three-component condensation that introduces an aminomethyl group to the C3-position, yielding "gramine" analogues.[11][12] This reaction involves an active hydrogen compound (the indole), formaldehyde, and a primary or secondary amine. The resulting Mannich bases are highly valuable synthetic intermediates.
Causality and Mechanism
The reaction proceeds through the formation of an electrophilic iminium ion (Eschenmoser's salt analogue) from the condensation of formaldehyde and the secondary amine.[12] The nucleophilic C3-position of the 7-bromoindole then attacks this iminium ion to form the C-C bond, furnishing the aminomethylated product.
Caption: Mannich reaction workflow.
Protocol: Synthesis of (7-Bromo-1H-indol-3-yl)-N,N-dimethylmethanamine
Materials:
-
7-Bromoindole
-
Dimethylamine (aqueous solution, e.g., 40%)
-
Formaldehyde (aqueous solution, e.g., 37%)
-
Acetic acid
-
Ethanol or Dioxane
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 7-bromoindole (1.0 eq) in ethanol or dioxane. Add acetic acid (2.0 eq). Cool the solution in an ice bath.
-
Reagent Addition: To the cooled solution, add aqueous dimethylamine (1.5 eq) followed by aqueous formaldehyde (1.5 eq).
-
Reaction Progression: Remove the ice bath and stir the mixture at room temperature overnight.
-
Validation Checkpoint: The reaction can be monitored by TLC. The product is often more polar than the starting material.
-
-
Work-up: Pour the reaction mixture into ice-cold water. Make the solution strongly basic (pH > 10) by adding a cold NaOH solution. This will cause the Mannich base to precipitate.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization or flash chromatography if necessary. Due to the basic nature of the product, it is recommended to use a silica gel column treated with triethylamine (e.g., eluent containing 1% Et₃N) to prevent streaking.
Modern Strategies: Metal-Free C3-Alkylation
While classic Friedel-Crafts alkylation can be effective, it often suffers from a lack of control, leading to polyalkylation. Modern methods offer milder and more selective alternatives. One such strategy is the metal-free alkylation using alcohols, mediated by a base and an oxidant.[13]
Causality and Mechanism
This process operates via a "hydrogen autotransfer" or "borrowing hydrogen" mechanism.[13] An oxidant (like Oxone®) initially converts a small amount of the primary alcohol to the corresponding aldehyde. The indole and aldehyde then undergo a condensation reaction, which is followed by reduction. The hydride for the reduction step is delivered from another molecule of the primary alcohol, regenerating the aldehyde and propagating the catalytic cycle.
Protocol: C3-Alkylation of 7-Bromoindole with a Heteroaryl Methanol
Materials:
-
7-Bromoindole
-
An α-heteroaryl-substituted methyl alcohol (e.g., 2-pyridinemethanol)
-
Cesium carbonate (Cs₂CO₃)
-
Oxone® (Potassium peroxymonosulfate)
-
Xylenes, anhydrous
Procedure:
-
Reaction Setup: To an oven-dried reaction vial or flask, add 7-bromoindole (1.0 eq), the alcohol (3.0 eq), Cs₂CO₃ (1.1 eq), and Oxone® (0.1 eq).
-
Solvent and Atmosphere: Add anhydrous xylenes to achieve a concentration of ~2M. Seal the vessel and purge with an inert gas like argon.
-
Reaction Progression: Heat the mixture to 140 °C with vigorous stirring for 14-24 hours.
-
Expert Insight: The high temperature is necessary to facilitate the hydrogen transfer steps. The reaction is sensitive to air and moisture.
-
Validation Checkpoint: Monitor the reaction by LC-MS or TLC until the starting material is consumed.
-
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic solids.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to isolate the C3-alkylated product.
| Method | Electrophile Source | Key Reagents | Product Functional Group |
| Vilsmeier-Haack | DMF | POCl₃, DMF | Aldehyde (-CHO) |
| Friedel-Crafts Acylation | Acyl Halide / Anhydride | Lewis Acid (e.g., AlCl₃) | Ketone (-COR) |
| Mannich Reaction | Formaldehyde + Amine | HCHO, R₂NH, Acid | Aminomethyl (-CH₂NR₂) |
| Metal-Free Alkylation | Alcohol | Base (Cs₂CO₃), Oxidant (Oxone®) | Alkyl (-CH₂R) |
Conclusion and Outlook
The C3-position of 7-bromoindole is a privileged site for functionalization, offering a direct entry point for constructing molecular complexity. The methods outlined in this guide—from the classic Vilsmeier-Haack and Friedel-Crafts reactions to modern metal-free alkylations—provide a robust and versatile chemical toolbox. Each protocol is designed to be self-validating, with clear checkpoints and expert insights to ensure reproducibility. By mastering these transformations, researchers in drug discovery and organic synthesis can efficiently generate diverse libraries of 7-bromoindole derivatives, poised for further elaboration at the C7-position, thereby accelerating the development of novel therapeutic agents.
References
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Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (2021). ACS Omega. [Link]
-
Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free. (2020). ChemRxiv. [Link]
-
C7-Derivatization of C3-Alkylindoles Including Tryptophans and Tryptamines. (2014). The Journal of Organic Chemistry. [Link]
-
Tertiary cyclic amides in Vilsmeier type reaction with indoles. (2019). Progress in Chemical and Biochemical Research. [Link]
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Palladium-Catalyzed C-2 and C-3 Dual C–H Functionalization of Indoles: Synthesis of Fluorinated Isocryptolepine Analogues. (2020). Organic Letters. [Link]
-
A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. (2014). Organic Letters. [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube. [Link]
-
C3-Arylation of indoles with aryl ketones via C–C/C–H activations. (2019). Organic Chemistry Frontiers. [Link]
-
C3‐functionalization of indoles. (2019). ResearchGate. [Link]
-
Transition Metal-Free C3 Arylation of Indoles with Aryl Halides. (2017). Angewandte Chemie International Edition. [Link]
-
Vilsmeier–Haack reaction of indole. (2023). YouTube. [Link]
-
A Short Review of C7 – H Bond Functionalization of Indole/Indoline. (2023). RSIS International. [Link]
-
Mannich reaction in the series of 7-hydroxy-3-phenoxychromones and their derivatives. (2008). ResearchGate. [Link]
-
C7-Derivatization of C3-Alkylindoles Including Tryptophans and Tryptamines. (2014). The Journal of Organic Chemistry. [Link]
-
Friedel–Crafts Alkylation of Indoles with Aldehydes/Ketones Catalyzed by Bromodiarylethene-Based Photoacid Generators. (2018). ResearchGate. [Link]
-
Transition Metal-Free C3 Arylation of Indoles with Aryl Halides. (2017). ResearchGate. [Link]
-
Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. (2019). Chemical Communications. [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]
-
Recent advances in functionalization of indoles. (2023). ResearchGate. [Link]
-
Catalytic C3 aza-alkylation of indoles. (2014). Organic & Biomolecular Chemistry. [Link]
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Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. (2021). Organic & Biomolecular Chemistry. [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). HAL Open Science. [Link]
-
Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. (2024). Organic Letters. [Link]
-
C3-Alkylation of indole with chalcone. (2010). ResearchGate. [Link]
-
Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. (2009). Journal of the American Chemical Society. [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]
-
Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. (1975). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. (2022). Nature Communications. [Link]
-
Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. (2001). Organic Letters. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021). Accounts of Chemical Research. [Link]
-
Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. (2017). Chemical Communications. [Link]
-
Palladium-Catalyzed β-Allylation of 2,3-Disubstituted Indoles. (2008). Organic Letters. [Link]
-
B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. (2020). ACS Catalysis. [Link]
-
C3-Heteroarylation of Indoles via Cu(II)-Catalyzed Aminocupration and Subsequent Nucleophilic Addition of o-Alkynylanilines. (2021). The Journal of Organic Chemistry. [Link]
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Formation of indole trimers in Vilsmeier type reactions. (2019). Arkivoc. [Link]
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Application of Methyl 7-Bromo-1H-indole-3-carboxylate in the Synthesis of Kinase Inhibitors
Introduction: The Strategic Importance of the 7-Substituted Indole Scaffold
Kinase inhibitors have become a cornerstone of modern targeted therapy, particularly in oncology.[1] Kinases are a large family of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a common driver of many diseases, making them critical drug targets. The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active compounds and its ability to mimic the adenine region of ATP, enabling it to bind effectively to the hinge region of many protein kinases.[2]
Specifically, the functionalization of the indole ring at the 7-position offers a powerful vector for modulating potency, selectivity, and pharmacokinetic properties of kinase inhibitors. Methyl 7-bromo-1H-indole-3-carboxylate serves as a highly versatile and strategic starting material for accessing a diverse range of 7-substituted indole derivatives. The bromine atom at the C7 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the methyl ester at the C3 position can be retained or further elaborated to interact with the target kinase. This application note will detail the primary synthetic strategies for utilizing this key building block and provide exemplary protocols for the synthesis of kinase inhibitor precursors.
Core Synthetic Strategies: Suzuki-Miyaura and Buchwald-Hartwig Couplings
The two most prevalent and powerful methods for the derivatization of the 7-position of this compound are the Suzuki-Miyaura cross-coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the creation of carbon-nitrogen bonds. These reactions are cornerstones of modern medicinal chemistry, valued for their broad substrate scope and functional group tolerance.[2]
Suzuki-Miyaura Cross-Coupling: Building 7-Aryl and 7-Heteroaryl Indoles
The Suzuki-Miyaura reaction enables the coupling of the 7-bromoindole with a wide variety of aryl or heteroaryl boronic acids (or their corresponding esters). This introduces bulky and structurally diverse substituents at the 7-position, which can occupy hydrophobic pockets within the kinase active site and contribute to binding affinity and selectivity.[3] The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product.[4]
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Introducing Key Hydrogen Bonding Moieties
The introduction of an amino group at the 7-position can provide a crucial hydrogen bond donor or acceptor for interaction with the kinase hinge region, a common feature in potent kinase inhibitors.[2] The Buchwald-Hartwig amination facilitates the coupling of this compound with a diverse range of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines.[5] The catalytic cycle is similar to the Suzuki-Miyaura reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6]
Caption: Workflow for Buchwald-Hartwig Amination.
Data Presentation: Target Kinases for 7-Substituted Indole Derivatives
The 7-substituted indole scaffold has been successfully employed in the development of inhibitors for a variety of kinase targets. The following table summarizes representative examples.
| Kinase Target | Inhibitor Class/Scaffold | Reported Potency (IC₅₀) | Reference |
| VEGFR-2 | 1H-Indazole derivatives | Sub-micromolar | [7] |
| AXL | 7-Azaindole derivatives | Potent inhibition | [8] |
| FGFR | 7-(1-Methyl-1H-indol-3-yl)-5H-pyrrolo[2,3-b]pyrazine | Nanomolar activity | [9] |
| PLK1 | Indole-3-carboxylic acids | 0.13 - 0.41 µM | [3] |
| c-Jun N-terminal kinase 3 (JNK3) | 3-Arylindazole | - | [10] |
| Mcl-1 (anti-apoptotic protein) | 7-Substituted Indole | - | [9] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound as the starting material. These protocols are adapted from established procedures on closely related substrates and are intended as a robust starting point for optimization.[11]
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Methyl 7-(Aryl)-1H-indole-3-carboxylate
Objective: To synthesize a 7-aryl-1H-indole-3-carboxylate, a key intermediate for various kinase inhibitors, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-pyridylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and sodium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.
-
Catalyst and Solvent Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). To this solid mixture, add a degassed solution of 1,4-dioxane and water (4:1 v/v, 5 mL).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired methyl 7-(aryl)-1H-indole-3-carboxylate.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of Methyl 7-(Amino)-1H-indole-3-carboxylate
Objective: To synthesize a 7-amino-1H-indole-3-carboxylate, a valuable precursor for kinase inhibitors, through a palladium-catalyzed Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane or Toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add cesium carbonate (1.4 mmol, 1.4 eq) to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Catalyst and Ligand Pre-mixing: In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (2 mL). Stir this mixture for 10 minutes.
-
Reagent Addition: To the Schlenk tube containing the base, add this compound (1.0 mmol, 1.0 eq) and the desired amine (1.2 mmol, 1.2 eq).
-
Catalyst and Solvent Addition: Add the pre-mixed catalyst solution to the Schlenk tube. Rinse the catalyst vial with an additional portion of anhydrous 1,4-dioxane (3 mL) and add it to the reaction mixture.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired methyl 7-(amino)-1H-indole-3-carboxylate.
Conclusion and Future Perspectives
This compound is a strategic and versatile building block for the synthesis of novel kinase inhibitors. The application of robust and well-established synthetic methodologies, such as the Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, allows for the efficient and diverse functionalization of the indole C7 position. The protocols and data presented in this application note provide a solid foundation for researchers to design and synthesize new chemical entities with the potential to modulate the activity of key kinases involved in a multitude of diseases. The continued exploration of novel coupling partners and the optimization of reaction conditions will undoubtedly lead to the discovery of the next generation of targeted therapies.
References
- Current time information in Pasuruan, ID. (n.d.).
-
J. Mérour, F. Buron, K. Plé, P. Bonnet, S. Routier. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Retrieved from [Link]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wang, L., et al. (2015). Identification of indole-3-carboxylic Acids as non-ATP-competitive Polo-like Kinase 1 (Plk1) Inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
- CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. (n.d.). Google Patents.
-
Li, X., et al. (2025). Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Irie, T., & Sawa, M. (2018). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules. Retrieved from [Link]
-
Yasri, A., et al. (2017). Discovering Novel 7-azaindole-based Series as Potent AXL Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Buchwald, S. L., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Retrieved from [Link]
-
El-Fakharany, E. M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules. Retrieved from [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]
-
7-SUBSTITUTED INDOLE AS MCL-1 INHIBITORS - European Patent Office - EP 2134684 B1. (n.d.). Googleapis.com. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Screening reaction conditions of Suzuki coupling. (n.d.). ResearchGate. Retrieved from [Link]
-
Zhang, C., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Abdallah, A. E., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules. Retrieved from [Link]
-
Khripach, S. A., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules. Retrieved from [Link]
-
Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. (2021). RSC Publishing. Retrieved from [Link]
- WO2010030727A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses. (n.d.). Google Patents.
-
Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). Retrieved from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Dorel, R., Grugel, C. P., & Haydl, A. M. (n.d.). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Retrieved from [Link]
Sources
- 1. A Convenient Synthesis of Amino Acid Methyl Esters [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Methyl 7-Bromo-1H-indole-3-carboxylate for Antimicrobial Activity Studies
Introduction: The Indole Scaffold as a Privileged Structure in Antimicrobial Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The unique electronic properties and the ability of the indole ring to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for the design of novel therapeutic agents. In the urgent global search for new antimicrobial agents to combat the rise of drug-resistant pathogens, indole derivatives have emerged as a particularly promising class of compounds, exhibiting a broad spectrum of activity against both bacteria and fungi.[2]
Methyl 7-bromo-1H-indole-3-carboxylate serves as an excellent starting material for the generation of diverse chemical libraries for antimicrobial screening. The strategic placement of the bromine atom at the C7-position offers a versatile handle for derivatization through modern cross-coupling reactions, while the indole nitrogen (N-1) and the ester at C-3 provide additional sites for chemical modification. The presence of a halogen, such as bromine, on the indole ring has been shown in several studies to enhance the antimicrobial potency of the resulting compounds.[3][4]
This guide provides detailed protocols for the derivatization of this compound at the N-1 and C-7 positions and outlines the subsequent evaluation of the synthesized compounds for their antimicrobial activity. The methodologies are designed to be robust and adaptable, providing a solid foundation for researchers in drug discovery and development.
Synthetic Derivatization Strategies
The chemical versatility of the this compound scaffold allows for targeted modifications to explore the structure-activity relationship (SAR) of the resulting derivatives. Here, we detail two key derivatization pathways: N-alkylation at the indole nitrogen and Suzuki-Miyaura cross-coupling at the C7-bromo position.
Diagram of Synthetic Pathways
Caption: Synthetic derivatization of this compound.
Protocol 1: N-Alkylation of this compound
Rationale: Alkylation of the indole nitrogen is a fundamental strategy to introduce a variety of substituents that can modulate the lipophilicity, steric bulk, and electronic properties of the molecule, all of which can significantly impact antimicrobial activity. The use of a strong base like sodium hydride (NaH) ensures complete deprotonation of the indole N-H, facilitating a clean and efficient SN2 reaction with an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous DMF (or THF) to the flask to create a slurry.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF (or THF).
-
Slowly add the solution of the indole to the sodium hydride slurry at 0 °C (ice bath).
-
Allow the reaction mixture to stir at room temperature for 30 minutes. The formation of the sodium salt of the indole may be observed.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C7-Position
Rationale: The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[5][6] It allows for the introduction of a wide range of aryl and heteroaryl moieties at the C7-position of the indole ring, which is crucial for exploring the impact of extended aromatic systems on antimicrobial activity. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and can be optimized for different arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.5 equivalents), and the base (e.g., K2CO3, 2.0 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents).
-
Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C7-arylated indole derivative.
Characterization of Synthesized Compounds
The identity and purity of all synthesized derivatives must be rigorously confirmed using a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the new substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.
Protocols for Antimicrobial Activity Screening
The in vitro antimicrobial activity of the synthesized indole derivatives should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Diagram of Antimicrobial Screening Workflow
Sources
- 1. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Troubleshooting & Optimization
purification of methyl 7-bromo-1H-indole-3-carboxylate from reaction mixtures
Welcome to the technical support center for the purification of methyl 7-bromo-1H-indole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying this important indole derivative.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. Its purity is paramount for the success of subsequent synthetic steps and for obtaining reliable biological data. However, its purification from reaction mixtures can present several challenges, from the removal of closely related impurities to preventing product degradation. This guide provides a systematic approach to overcoming these hurdles, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: My final product is a brownish or pinkish powder, not the expected off-white solid.
-
Symptom: The isolated solid has a noticeable color, suggesting the presence of impurities.
-
Plausible Cause: The discoloration is often due to trace amounts of oxidized byproducts or residual starting materials from the synthesis, such as unreacted bromo-indole precursors.[1] Indole compounds, in general, are susceptible to air oxidation, which can lead to the formation of colored impurities.
-
Solution Pathway:
-
Initial Assessment (TLC): Perform Thin-Layer Chromatography (TLC) to visualize the impurity profile. A common eluent system for indole carboxylates is a mixture of hexane and ethyl acetate.[1] The colored impurities are typically more polar and will have a lower Rf value than the desired product.
-
Purification Strategy:
-
For minor colored impurities: Recrystallization is often sufficient. Methanol is a commonly used solvent for the recrystallization of indole esters.[1][2] The principle here is that the desired compound is sparingly soluble in the cold solvent but highly soluble at elevated temperatures, while the impurities remain in the mother liquor upon cooling.
-
For significant colored impurities or multiple spots on TLC: Column chromatography is the more effective method.[1] A silica gel column with a gradient elution of hexane and ethyl acetate can effectively separate the product from both more polar and less polar impurities.[1]
-
-
Issue 2: The yield after purification is significantly lower than expected.
-
Symptom: A substantial loss of material is observed during the purification process.
-
Plausible Causes:
-
Inappropriate Recrystallization Solvent: The chosen solvent may be too good at dissolving the product even at low temperatures, leading to significant loss in the mother liquor.
-
Product "Oiling Out": During recrystallization, the compound may separate as a liquid (oil) instead of forming crystals, which can trap impurities and complicate isolation.
-
Adsorption on Silica Gel: The indole nitrogen can interact with the acidic silanol groups on the silica gel surface, leading to irreversible adsorption and tailing during column chromatography.
-
-
Solution Pathway:
-
Optimizing Recrystallization:
-
Solvent Screening: If the yield is low with a single solvent, a two-solvent system can be more effective.[3][4] A common approach is to dissolve the compound in a good solvent (e.g., ethyl acetate, acetone) at an elevated temperature and then slowly add a poor solvent (e.g., hexane, heptane) until the solution becomes turbid.[3][4] This controlled precipitation often leads to higher recovery of pure crystals.
-
Preventing Oiling Out: This often occurs when a hot, saturated solution is cooled too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] Seeding the solution with a small crystal of the pure product can also promote proper crystallization.
-
-
Improving Column Chromatography:
-
Deactivating Silica Gel: To minimize adsorption, the silica gel can be treated with a small amount of a base, such as triethylamine (typically 0.1-1% v/v), added to the eluent. This neutralizes the acidic sites on the silica.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina, for the chromatography of sensitive indole derivatives.[5]
-
-
Issue 3: TLC analysis of the purified product still shows a faint spot corresponding to the starting material.
-
Symptom: Incomplete removal of a key starting material, such as 7-bromo-1H-indole or 7-bromo-1H-indole-3-carboxylic acid.
-
Plausible Cause: The starting material has a polarity very similar to the product, making separation by standard chromatographic or recrystallization methods difficult.
-
Solution Pathway:
-
Acid/Base Wash (for acidic or basic impurities): If the impurity is the corresponding carboxylic acid (7-bromo-1H-indole-3-carboxylic acid), an extractive workup with a mild aqueous base can be highly effective. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution.[5] The acidic impurity will be deprotonated and move into the aqueous layer, while the neutral ester product remains in the organic phase.
-
Fine-tuning Chromatography:
-
Shallow Gradient: Employ a very shallow gradient during column chromatography to improve the resolution between the product and the closely eluting impurity.
-
Different Solvent System: Experiment with different solvent systems for chromatography. For instance, substituting ethyl acetate with dichloromethane or a mixture of toluene and acetone might alter the selectivity and improve separation.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. Common impurities include:
-
Unreacted Starting Materials: Such as 7-bromo-1H-indole.
-
Hydrolysis Product: 7-bromo-1H-indole-3-carboxylic acid, which can form if the reaction or workup conditions are too acidic or basic, or if the product is exposed to moisture.[1]
-
Byproducts from Synthesis: Depending on the specific reaction (e.g., Fischer indole synthesis), you might have isomeric bromoindoles or other related derivatives.[1]
-
Residual Solvents: Solvents used in the reaction and purification steps can be retained in the final product.
Q2: How can I quickly assess the purity of my purified product?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitative purity assessment. A single spot on the TLC plate under UV visualization is a good indication of high purity.[1] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[7] A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water is a good starting point.[7]
Q3: What are the ideal storage conditions for this compound to prevent degradation?
A3: Bromo-indole derivatives are generally stable under normal ambient conditions but can be sensitive to light and air over extended periods.[8][9][10] For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light (e.g., in an amber vial), and stored in a cool, dry place.[11] Storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize oxidative degradation.
Q4: My compound appears to be insoluble in common recrystallization solvents. What should I do?
A4: If the compound has poor solubility in single solvents, a solvent mixture is often the solution.[3][4] You can also explore less common but effective recrystallization solvents for indole derivatives, such as toluene or a mixture of ethanol and water.[3][5] In some cases, dissolving the compound in a high-boiling point solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature and then carefully adding an anti-solvent (like water) can induce crystallization. However, be cautious as removing these high-boiling point solvents can be challenging.
Experimental Protocols
Protocol 1: Purification by Recrystallization from Methanol
This protocol is suitable for removing more polar impurities, such as the corresponding carboxylic acid.[1]
-
Dissolution: In a fume hood, place the impure this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol and stir until the solid is completely dissolved.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The purified product will begin to crystallize. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
This is the most effective method for separating a mixture of compounds with different polarities.[1]
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dry sample-adsorbed silica gel to the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute the compounds from the column.[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Target Impurity |
| Recrystallization | Methanol | Polar impurities (e.g., carboxylic acids) |
| Recrystallization | Ethyl Acetate/Hexane | General purpose for moderate polarity impurities |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) | Mixture of polar and non-polar impurities |
| Extractive Workup | Ethyl Acetate/Aq. NaHCO₃ | Acidic impurities |
Visualization
Workflow for Purification Strategy Selection
Caption: Decision tree for selecting the optimal purification strategy.
References
- BenchChem. (n.d.). Common impurities in methyl indole-3-carboxylate and their removal.
- CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents. (n.d.).
- Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19).
- 1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- THE STRUCTURE OF MONOBROMINATED ETHYL INDOLE-3-CARBOXYLATE AND THE PREPARATION OF 7-BROMOINDOLE - Canadian Science Publishing. (n.d.).
- Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - NIH. (2023, April 19).
- Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol - Benchchem. (n.d.).
- (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (2025, August 6).
- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. (2024, February 14).
- Safety Data Sheet: 5-Bromoindole - Carl ROTH. (n.d.).
- 5-Bromo Indole CAS No 10075-50-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. (n.d.).
- 5-Bromoindole: A Technical Guide to its Solubility and Stability for Researchers and Drug Development Professionals - Benchchem. (n.d.).
- 5-Bromoindole 99 10075-50-0 - Sigma-Aldrich. (n.d.).
- Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity - ACS Publications. (2026, January 8).
- MATERIAL SAFETY DATA SHEET - 5-BROMO INDOLE 97% (For Synthesis) - oxfordlabchem.com. (n.d.).
- Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD) - Organic & Biomolecular Chemistry. (2015, December 24).
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- 2. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. carlroth.com [carlroth.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. oxfordlabchem.com [oxfordlabchem.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
preventing debromination during cross-coupling reactions of 7-bromoindoles
Technical Support Center: 7-Bromoindole Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and often frustrating challenge in synthetic chemistry: preventing debromination during palladium-catalyzed cross-coupling reactions of 7-bromoindoles.
The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the C7 position is crucial for developing novel therapeutics. However, the inherent electronic properties of the indole ring make the C7-Br bond susceptible to reductive cleavage (hydrodebromination), leading to the formation of the corresponding indole as a major byproduct. This guide offers a systematic approach to diagnosing and solving this problem, grounded in mechanistic principles and supported by literature-proven strategies.
Troubleshooting Guide: Diagnosing and Solving Debromination
This section is structured to help you identify the root cause of debromination in your reaction and implement effective solutions.
Issue 1: My primary isolated product is the debrominated indole, with low conversion of my 7-bromoindole starting material.
This is the most common issue and points to several potential flaws in the reaction setup. Let's break down the likely culprits and their solutions.
Question: I'm observing significant formation of indole as a byproduct. What is the most critical factor to address first?
Answer: The single most effective strategy to prevent debromination is the protection of the indole nitrogen.[1]
-
The Causality (Why this works): The indole N-H proton is acidic (pKa ≈ 17) and can be deprotonated by the bases typically used in cross-coupling reactions. The resulting indolide anion is highly electron-rich. This increased electron density on the indole ring system can destabilize the C7-Br bond, making it more prone to undesired side reactions. N-protection neutralizes this effect by replacing the acidic proton with a stable, non-reactive group, leading to cleaner reactions and higher yields of the desired coupled product.[1]
-
Recommended Action:
-
Protect the Indole Nitrogen: Before attempting the cross-coupling, protect the 7-bromoindole. Common and effective protecting groups include:
-
Boc (tert-Butoxycarbonyl): Easily installed and removed under acidic conditions.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Robust and removable with fluoride sources.
-
Sulfonyl derivatives (e.g., Tosyl): Very stable but may require harsher conditions for removal.
-
-
Question: I've protected the indole nitrogen, but I'm still seeing 10-20% debromination. What should I investigate next?
Answer: After N-protection, the choice of base and reaction temperature are the next most critical parameters to optimize.
-
The Causality (Why this matters):
-
Base Selection: Even with N-protection, strong bases can promote debromination.[2] Some bases, or impurities within them, can also generate hydride species that directly cause reductive debromination.[1][2] Weaker inorganic bases are generally safer.
-
Temperature Control: Elevated temperatures can accelerate all reaction pathways, including the undesired debromination.[1][3] Running the reaction at the lowest effective temperature is crucial. Often, high temperatures are used to compensate for a suboptimal catalyst system, so addressing the catalyst choice is also important.[3]
-
-
Recommended Actions:
-
Switch to a Milder Base: If you are using strong bases like NaOt-Bu or LiHMDS, switch to weaker inorganic bases. Finely grinding the base before use can improve its reactivity and surface area.[4]
-
Lower the Reaction Temperature: Start your optimization at a lower temperature (e.g., 60-80 °C) and only increase it if the reaction is too sluggish.[2] Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after the starting material is consumed.[2]
-
Question: I've implemented N-protection, a mild base (K₃PO₄), and a moderate temperature (80 °C), but debromination is still an issue. Where do I turn now?
Answer: At this stage, the catalyst system—the palladium source and, more importantly, the phosphine ligand—is the key variable. The debromination pathway competes directly with the desired productive catalytic cycle. The right ligand will accelerate the desired reductive elimination step, outcompeting the side reaction.
-
The Causality (Why ligands are critical): The generally accepted mechanism for debromination involves the formation of a palladium-hydride species, which can then reductively eliminate with the aryl group to cleave the C-Br bond.[5] Bulky, electron-rich phosphine ligands are known to promote the desired C-C or C-N bond-forming reductive elimination, thereby minimizing the lifetime of intermediates that could lead to debromination.[1][6]
-
Recommended Actions:
-
Use Bulky, Electron-Rich Ligands: For Suzuki, Buchwald-Hartwig, and other cross-couplings, sterically hindered biaryl phosphine ligands are often highly effective.
-
Excellent choices: SPhos, XPhos, RuPhos.[2]
-
-
Ensure Anhydrous & Degassed Conditions: Solvents like alcohols or trace amounts of water can act as hydride sources.[1][2] Ensure you are using high-purity, anhydrous aprotic solvents (e.g., toluene, dioxane, THF) and that your reaction mixture is thoroughly degassed to remove oxygen, which can degrade the catalyst.[2][4]
-
Visualizing the Competing Pathways
To better understand the problem, it's helpful to visualize the catalytic cycle and the point at which the undesired debromination pathway diverges.
Caption: Competing catalytic pathways for cross-coupling and debromination.
Frequently Asked Questions (FAQs)
Q1: Why is the C7 position of indole particularly susceptible to debromination compared to other positions?
The electronic nature of the indole ring plays a significant role. The C7 position is adjacent to the nitrogen-containing pyrrole ring. When the indole N-H is deprotonated under basic conditions, the resulting negative charge is delocalized throughout the bicyclic system, increasing the electron density at various positions and potentially weakening the C-Br bond, making it more susceptible to reductive cleavage.
Q2: Can I perform the cross-coupling on an unprotected 7-bromoindole?
While some specific protocols might exist for unprotected indoles, it is generally not recommended if you are facing debromination issues. The unprotected N-H is the most common cause of this side reaction.[1] Attempting to optimize other parameters without first protecting the nitrogen is often an inefficient and frustrating process.
Q3: Which N-protecting group is the best for suppressing debromination?
There is no single "best" protecting group, as the choice depends on the overall synthetic route and the stability of your molecule to the deprotection conditions.
-
N-Boc: A good starting point due to its ease of installation and mild removal conditions (acidic).
-
N-SEM: Offers greater stability to a wider range of conditions compared to Boc, which can be advantageous in multi-step syntheses.
-
N-sulfonyl (e.g., N-Ts, N-Nosyl): These are very robust and strongly electron-withdrawing, which can be beneficial for the cross-coupling itself, but they require harsher conditions for removal.
Q4: My reaction turns black immediately after adding the palladium catalyst. What does this mean?
The formation of black precipitate ("palladium black") indicates that your Pd(0) catalyst has agglomerated and crashed out of solution, rendering it inactive.[3] This is often caused by:
-
Presence of Oxygen: The reaction was not properly degassed.
-
Ligand Degradation: The phosphine ligand may have been oxidized.
-
High Temperatures: Can accelerate catalyst decomposition.[3] To solve this, ensure your solvents are rigorously degassed, handle the catalyst and ligands under an inert atmosphere (e.g., in a glovebox), and consider adding a slight excess of the phosphine ligand to stabilize the palladium species.[7]
Data Summary & Recommended Conditions
The following table provides starting points for optimizing cross-coupling reactions of N-protected 7-bromoindoles. These are general recommendations and may require further optimization for specific substrates.
| Parameter | Recommendation | Rationale |
| Indole Substrate | N-Protected (Boc, SEM, etc.) | Prevents formation of the electron-rich indolide anion, which promotes debromination.[1] |
| Catalyst System | ||
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst | Standard and reliable palladium sources. |
| Ligand | Bulky, electron-rich biaryl phosphines | Accelerates productive reductive elimination, outcompeting the debromination pathway.[2][6] |
| Examples | SPhos, XPhos, RuPhos | Proven to be effective in challenging cross-coupling reactions. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Mild inorganic bases that are less likely to act as hydride sources or cause other side reactions.[1][2] |
| Solvent | Anhydrous Aprotic Solvents (Toluene, Dioxane, THF) | Avoids protic sources that can act as hydride donors leading to reductive debromination.[2] |
| Temperature | 60 - 100 °C | The lowest temperature that provides a reasonable reaction rate should be used to minimize thermal decomposition and side reactions.[1][3] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the catalyst and ligands, which leads to catalyst death.[4] |
Example Protocol: Suzuki-Miyaura Coupling of 1-Boc-7-bromoindole
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an N-protected 7-bromoindole with an arylboronic acid, designed to minimize debromination.
Materials:
-
1-Boc-7-bromoindole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (6 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous Toluene
-
Anhydrous Water
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-Boc-7-bromoindole, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive flow of argon, add Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add anhydrous toluene and a small amount of anhydrous water (e.g., a 10:1 toluene:water ratio) via syringe. The water helps to dissolve the base and facilitate transmetalation.[5]
-
Degassing: Sparge the reaction mixture with a stream of argon for 15-20 minutes.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
Use this flowchart to systematically address debromination issues in your experiments.
Caption: A step-by-step workflow for troubleshooting debromination.
References
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry Source: Organic Process Research & Development - ACS Publications URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage Source: Organic Chemistry Portal URL: [Link]
-
Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL: [Link]
-
Title: Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Temperature effect on coupling reaction. Source: ResearchGate URL: [Link]
-
Title: What is the proper way to set up a suzuki coupling? Source: Reddit r/chemistry URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Technical Support Center: Selective C-H Functionalization of 7-Bromoindoles
Welcome to the technical support center for the selective C-H functionalization of 7-bromoindoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this versatile heterocyclic scaffold. The presence of a bromine atom at the C7 position introduces unique challenges and opportunities in directing C-H activation. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common experimental hurdles and achieve your desired regioselectivity.
Section 1: Troubleshooting Poor Regioselectivity
One of the most significant challenges in the C-H functionalization of indoles is controlling the site of reaction. The inherent electronic properties of the indole ring favor functionalization at the C3 and C2 positions. For 7-bromoindoles, the electronic landscape is further modulated by the C7-bromo substituent, and directing groups become crucial for achieving selectivity at other positions.[1][2]
Question: My reaction is yielding a mixture of C2 and C3 functionalized products instead of the desired C4, C5, or C6 functionalization. How can I improve the regioselectivity?
Answer: This is a common issue stemming from the intrinsic reactivity of the indole core. To overcome this, a directing group strategy is often essential.
-
Explanation of the Problem: The pyrrole ring of indole is electron-rich, making the C3 and C2 positions susceptible to electrophilic attack or concerted metalation-deprotonation. Without a directing group, the catalyst is likely to react at these sites.
-
Troubleshooting Steps:
-
Implement a Directing Group: The choice of directing group is critical for targeting specific positions.
-
For C4-Functionalization: A pivaloyl or acetyl group at the C3 position can direct functionalization to the C4 position.[1][2] A weakly coordinating trifluoroacetyl group at the N1 position has also been shown to direct C4-activation.
-
For C5 and C6-Functionalization: Directing groups on the indole nitrogen are typically employed. For instance, an N-P(O)tBu2 group can direct arylation to the C6 position with a copper catalyst.[1][2]
-
For C2-Functionalization: If C2 functionalization is desired over C3, blocking the C3 position with a removable group is a common strategy. Alternatively, specific directing groups on the indole nitrogen, such as a pyrimidyl group, can favor C2 functionalization.
-
-
Optimize Reaction Conditions:
-
Catalyst and Ligand: The choice of metal catalyst and ligand can significantly influence regioselectivity. For example, palladium catalysts are widely used, and the ligand can tune the steric and electronic properties of the active catalyst.[3]
-
Solvent: The polarity and coordinating ability of the solvent can affect the stability of key intermediates and the position of equilibrium, thereby influencing the regioselectivity.
-
-
Section 2: Addressing Catalyst Deactivation and Low Yields
Low yields in C-H functionalization reactions can be attributed to several factors, including catalyst deactivation, substrate decomposition, or competing side reactions. In the case of 7-bromoindoles, the C-Br bond introduces a potential site for unwanted reactivity.
Question: I am observing low conversion of my 7-bromoindole starting material and the formation of unidentifiable byproducts. What are the likely causes and solutions?
Answer: Low conversion and byproduct formation in the C-H functionalization of 7-bromoindoles often point towards catalyst deactivation or competing reactions involving the C-Br bond.
-
Explanation of the Problem:
-
Oxidative Addition at the C-Br Bond: Many transition metal catalysts, particularly Pd(0) species that can be generated in the catalytic cycle, can undergo oxidative addition into the C-Br bond. This can lead to a competing reaction pathway, consuming the catalyst and generating undesired cross-coupled products or catalyst decomposition.
-
Catalyst Agglomeration: At elevated temperatures, metal catalysts can agglomerate into inactive nanoparticles, reducing the concentration of the active catalytic species.
-
Inhibition by Products or Additives: The desired product or additives in the reaction mixture (e.g., salts formed from the base) can sometimes coordinate to the catalyst and inhibit its activity.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields.
-
Experimental Protocols:
Protocol 2.1: Screening for Catalyst Stability
-
Set up a control reaction containing the catalyst, ligand, base, and solvent (without the 7-bromoindole and coupling partner).
-
Heat the mixture to the reaction temperature for the intended reaction time.
-
Visually inspect for the formation of a precipitate (e.g., palladium black).
-
If catalyst decomposition is observed, consider using a more stable catalyst precursor, a different ligand that provides better stabilization, or a lower reaction temperature.
Protocol 2.2: Additive Screening
-
Run a series of small-scale reactions with different additives.
-
Common additives that can influence C-H activation reactions include:
-
Silver salts (e.g., AgOAc, Ag2CO3): These can act as oxidants and halide scavengers.
-
Copper salts (e.g., Cu(OAc)2): Can serve as a co-catalyst or re-oxidant.
-
Acids (e.g., PivOH): Can facilitate protonolysis or act as a ligand.
-
-
Analyze the yield and selectivity of each reaction to identify beneficial additives.
-
Section 3: Preventing Dehalogenation
A significant side reaction when working with aryl halides in transition metal-catalyzed reactions is dehalogenation, where the halogen atom is replaced by a hydrogen atom.
Question: I am observing a significant amount of the debrominated indole as a byproduct. How can I suppress this side reaction?
Answer: Dehalogenation of the 7-bromoindole can occur through several mechanisms, and addressing it requires careful consideration of the reaction conditions.
-
Explanation of the Problem:
-
Reductive Dehalogenation: If a reductive pathway is accessible (e.g., from a hydride source in the reaction mixture or through certain catalytic cycles), the C-Br bond can be cleaved.
-
Protonolysis of an Organometallic Intermediate: After oxidative addition of the catalyst into the C-Br bond, the resulting organometallic species can be protonated by a proton source in the reaction medium, leading to the debrominated product.
-
-
Strategies to Minimize Dehalogenation:
| Strategy | Rationale | Example Modification |
| Choice of Base | A weaker, non-nucleophilic base is less likely to promote reductive pathways. | Switch from a strong base like KOtBu to a milder base like K2CO3 or a hindered organic base. |
| Solvent Selection | Protic solvents can be a source of protons for protonolysis. | Use anhydrous aprotic solvents like toluene, dioxane, or DMF. |
| Lower Reaction Temperature | Dehalogenation pathways may have a higher activation energy than the desired C-H functionalization. | Reduce the reaction temperature and increase the reaction time. |
| Additives | Certain additives can act as hydride scavengers. | The addition of a mild oxidant can sometimes suppress reductive dehalogenation. |
Section 4: Frequently Asked Questions (FAQs)
Q1: Can the bromine atom at C7 act as a directing group for C-H functionalization?
A1: While halogens are not conventional directing groups for C-H activation in the same way as, for example, a pyridine or amide group, the electronic effect of the bromine atom can influence the regioselectivity of the reaction. It is an electron-withdrawing group via induction, which can deactivate the benzene ring towards electrophilic attack. However, its primary role in the context of C-H functionalization is often as a potential competing reaction site (via oxidative addition) rather than a directing group. For directed C-H activation, it is more reliable to install a dedicated directing group.
Q2: Is it possible to achieve C-H functionalization at the C7 position of a 7-bromoindole?
A2: Functionalizing the C-H bond adjacent to the bromine atom (i.e., the C6-H) is challenging due to steric hindrance. C7-functionalization of indoles generally relies on directing groups at the N1 position. For a 7-bromoindole, this would mean attempting to functionalize a position that is already substituted. If the goal is a di-substituted C7 position, a different synthetic strategy, such as a Suzuki coupling of a di-bromoindole, would be more appropriate.
Q3: What is the best catalyst system for the C-H functionalization of 7-bromoindoles?
A3: There is no single "best" catalyst system, as the optimal choice depends on the desired position of functionalization and the specific reaction type (e.g., arylation, alkylation, alkenylation). However, palladium and rhodium catalysts are the most commonly used for indole C-H functionalization.[4][5]
-
Palladium catalysts (e.g., Pd(OAc)2, PdCl2): These are versatile and widely used for a variety of C-H functionalization reactions. They are often used in combination with ligands (e.g., phosphines, N-heterocyclic carbenes) and oxidants (e.g., AgOAc, Cu(OAc)2).
-
Rhodium catalysts (e.g., [RhCp*Cl2]2): These are particularly effective for C-H activation directed by certain groups and can offer different regioselectivity compared to palladium.[5]
It is crucial to screen a range of catalyst systems for your specific transformation.
Q4: How can I remove the directing group after the C-H functionalization reaction?
A4: The ease of removal of the directing group is an important consideration in synthetic planning.
-
Pivaloyl and Acetyl Groups: These can often be removed under basic (e.g., NaOH, K2CO3 in methanol) or acidic conditions.
-
N-P(O)tBu2 and other Phosphorus-based Groups: These can typically be cleaved under acidic conditions (e.g., TFA) or by treatment with TBAF.
-
N-Pyrimidyl Groups: Cleavage can often be achieved with a strong base or through other specific protocols.
Always refer to the original literature for the specific directing group you are using for the recommended cleavage conditions.
References
-
Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(7), 1723–1736. [Link]
-
Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. [Link]
-
C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.). IntechOpen. [Link]
-
Gande, V. G., & Hong, X. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(25), 7567–7576. [Link]
-
Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. (2021). ResearchGate. [Link]
-
Singh, D., & Singh, V. (2019). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications, 55(1), 28-42. [Link]
-
Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(82), 12326-12343. [Link]
-
Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. (2022). ChemRxiv. [Link]
-
Thomson, R. J., & Movassaghi, M. (2011). C7-Derivatization of C3-Alkylindoles Including Tryptophans and Tryptamines. ACS Publications. [Link]
-
Daugulis, O., et al. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. Angewandte Chemie International Edition, 55(4), 1331-1334. [Link]
-
Shi, Z., et al. (2018). Rhodium-catalyzed, P-directed selective C7 arylation of indoles. Science Advances, 4(12), eaav0621. [Link]
Sources
- 1. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodium-catalyzed, P-directed selective C7 arylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Differentiating Isomers of Methyl Bromo-1H-indole-3-carboxylate: A Spectroscopic Comparison
For researchers in medicinal chemistry and materials science, the precise identification of constitutional isomers is a critical step that underpins the reliability of experimental data and the success of synthetic campaigns. The methyl bromo-1H-indole-3-carboxylate series, with the bromine atom at the 4, 5, 6, or 7-position, presents a classic analytical challenge. While possessing the same molecular formula and core structure, the distinct placement of the bromine atom imparts subtle yet measurable differences in their spectroscopic signatures. This guide provides an in-depth comparison of methyl 7-bromo-1H-indole-3-carboxylate with its isomers, leveraging ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to create a clear framework for their differentiation.
The Importance of Isomeric Purity in Drug Development
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutics. The position of substituents on the indole ring can dramatically alter a compound's pharmacological profile, including its binding affinity for target proteins, metabolic stability, and pharmacokinetic properties. Consequently, the unambiguous characterization of a specific isomer, such as this compound, is not merely an academic exercise but a prerequisite for meaningful biological evaluation and the development of safe and effective medicines.
Comparative Spectroscopic Analysis
A multi-technique spectroscopic approach is essential for the robust differentiation of the methyl bromo-1H-indole-3-carboxylate isomers. Each technique provides a unique piece of the structural puzzle.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift and coupling patterns of the aromatic protons on the benzene portion of the indole ring are highly sensitive to the location of the bromine atom.
Key Differentiating Features in ¹H NMR:
-
The C2-H Proton: This proton typically appears as a singlet or a narrow doublet (due to long-range coupling) in the downfield region of the spectrum, often between 7.5 and 8.5 ppm. Its chemical shift is influenced by the electronic environment of the pyrrole ring.
-
The N1-H Proton: The indole N-H proton is usually a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration, but it is typically found in the range of 8.0-12.0 ppm.
-
Aromatic Protons (C4-H, C5-H, C6-H, C7-H): The substitution pattern on the benzene ring is the most informative region. The electron-withdrawing nature of the bromine atom and the carboxylate group, combined with the electronic influence of the pyrrole ring, creates distinct splitting patterns for each isomer.
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol ensures reproducibility of the acquired data.
-
Sample Preparation: Dissolve approximately 5-10 mg of the methyl bromo-1H-indole-3-carboxylate isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparison.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-13 ppm).
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
Predicted ¹H NMR Data for Methyl Bromo-1H-indole-3-carboxylate Isomers
| Proton | Methyl 4-bromo-1H-indole-3-carboxylate | Methyl 5-bromo-1H-indole-3-carboxylate | Methyl 6-bromo-1H-indole-3-carboxylate | This compound |
| N1-H | ~8.3-8.5 (br s) | ~8.2-8.4 (br s) | ~8.1-8.3 (br s) | ~8.4-8.6 (br s) |
| C2-H | ~7.8-8.0 (s) | ~7.9-8.1 (s) | ~8.0-8.2 (s) | ~7.7-7.9 (s) |
| C4-H | - | ~8.2-8.4 (d) | ~7.9-8.1 (d) | ~7.6-7.8 (d) |
| C5-H | ~7.2-7.4 (t) | - | ~7.3-7.5 (dd) | ~7.0-7.2 (t) |
| C6-H | ~7.1-7.3 (d) | ~7.4-7.6 (dd) | - | ~7.3-7.5 (d) |
| C7-H | ~7.9-8.1 (d) | ~7.3-7.5 (d) | ~8.1-8.3 (s) | - |
| -OCH₃ | ~3.9 (s) | ~3.9 (s) | ~3.9 (s) | ~3.9 (s) |
Note: These are predicted values and may vary based on experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information to ¹H NMR by revealing the chemical environment of each carbon atom in the molecule. The chemical shifts of the carbon atoms in the indole ring are sensitive to the position of the bromine substituent.
Key Differentiating Features in ¹³C NMR:
-
Carbonyl Carbon (-C=O): The ester carbonyl carbon is typically found in the downfield region of the spectrum, around 165 ppm.
-
C-Br Carbon: The carbon atom directly attached to the bromine will experience a significant downfield shift due to the electronegativity of bromine and a characteristic broadening of the signal.
-
Quaternary Carbons (C3, C3a, C7a): These carbons will appear as singlets in a proton-decoupled ¹³C NMR spectrum and their chemical shifts are diagnostic of the substitution pattern.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for natural abundance ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.
-
Instrument Setup: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
Use a 45-degree pulse angle.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) compared to ¹H NMR.
-
-
Data Processing: Process the FID with an exponential multiplication function (line broadening of 1-2 Hz). Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
Predicted ¹³C NMR Data for Methyl Bromo-1H-indole-3-carboxylate Isomers
| Carbon | Methyl 4-bromo-1H-indole-3-carboxylate | Methyl 5-bromo-1H-indole-3-carboxylate | Methyl 6-bromo-1H-indole-3-carboxylate | This compound |
| -C=O | ~165.0 | ~164.8 | ~164.7 | ~165.2 |
| C2 | ~125.5 | ~125.3 | ~125.1 | ~125.8 |
| C3 | ~108.0 | ~107.8 | ~107.6 | ~108.2 |
| C3a | ~127.5 | ~128.0 | ~127.8 | ~127.3 |
| C4 | ~115.0 (C-Br) | ~124.0 | ~122.5 | ~121.0 |
| C5 | ~123.0 | ~115.5 (C-Br) | ~121.0 | ~120.5 |
| C6 | ~121.5 | ~125.0 | ~116.0 (C-Br) | ~123.5 |
| C7 | ~112.0 | ~113.5 | ~114.0 | ~105.0 (C-Br) |
| C7a | ~136.0 | ~135.5 | ~136.2 | ~135.8 |
| -OCH₃ | ~51.5 | ~51.4 | ~51.3 | ~51.6 |
Note: These are predicted values and may vary based on experimental conditions.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is useful for confirming the presence of key functional groups. While it may not be the primary technique for distinguishing between these constitutional isomers, subtle shifts in vibrational frequencies can be observed.
Characteristic IR Absorptions:
-
N-H Stretch: A sharp peak around 3300-3500 cm⁻¹ corresponding to the indole N-H bond.
-
C=O Stretch: A strong absorption band in the region of 1680-1720 cm⁻¹ for the ester carbonyl group.
-
C-Br Stretch: A weak to medium intensity band in the fingerprint region, typically between 500-700 cm⁻¹. The exact position can vary slightly depending on the substitution pattern.
-
Aromatic C-H Bending: Out-of-plane bending vibrations in the 700-900 cm⁻¹ region can sometimes provide clues about the substitution pattern on the aromatic ring.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry confirms the molecular weight of the compounds and can provide structural information through analysis of the fragmentation patterns. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak.
Key Features in Mass Spectrometry:
-
Molecular Ion Peak (M⁺): Due to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of approximately equal intensity. This is a definitive indicator of a monobrominated compound. For methyl bromo-1H-indole-3-carboxylate (C₁₀H₈BrNO₂), the expected m/z values for the molecular ions will be around 252.97 (for ⁷⁹Br) and 254.97 (for ⁸¹Br).
-
Fragmentation: Common fragmentation pathways for indole-3-carboxylates include the loss of the methoxy group (-OCH₃) and the entire methoxycarbonyl group (-COOCH₃). The fragmentation pattern is unlikely to be significantly different between the isomers, making it less useful for differentiation than NMR.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and clearly observe the molecular ion.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Visualizing the Distinctions
The following diagrams illustrate the structures of the isomers and a typical workflow for their spectroscopic analysis.
Caption: A typical workflow for the spectroscopic analysis and identification of the isomers.
Conclusion
The unambiguous identification of this compound from its isomers is a task readily achievable through a systematic application of modern spectroscopic techniques. While mass spectrometry and IR spectroscopy provide crucial confirmatory data, ¹H and ¹³C NMR spectroscopy are the cornerstones of this differentiation. The distinct electronic environment created by the varying position of the bromine atom on the indole ring leaves an indelible and interpretable fingerprint on the NMR spectra. By following standardized experimental protocols and carefully analyzing the resulting data, researchers can confidently assign the correct structure to their synthesized compounds, ensuring the integrity and validity of their subsequent scientific investigations.
References
-
PubChem . Methyl 5-bromo-1H-indole-3-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem . Methyl 6-bromo-1H-indole-3-carboxylate. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry . Supporting Information for Catalytic Methylation of Indoles and Pyrroles with Methanol. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag.
A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of 7-Bromoindoles
Introduction: The Strategic Importance of C7-Functionalized Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Functionalization at the C7 position, in particular, offers a strategic vector for modulating pharmacological activity, improving pharmacokinetic profiles, and developing novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, making it an indispensable tool for accessing these valuable 7-arylindole derivatives.[1][2][3][4]
However, the 7-bromoindole substrate presents unique challenges. As an electron-rich heteroaryl halide, it can be prone to sluggish oxidative addition, the critical first step in the catalytic cycle. Furthermore, the indole N-H proton can complicate the reaction by interacting with the base or catalyst. Consequently, the choice of the palladium catalyst system—comprising the palladium precatalyst and, crucially, the ancillary ligand—is paramount to achieving high efficiency, yield, and reproducibility. This guide provides a comparative analysis of different palladium catalyst systems, supported by experimental data, to empower researchers in selecting the optimal conditions for their specific 7-bromoindole coupling needs.
The Heart of the Reaction: The Palladium Catalytic Cycle
The efficacy of any Suzuki coupling hinges on the smooth operation of its catalytic cycle. Understanding this cycle is key to rational catalyst selection. The process, catalyzed by a Palladium(0) species, involves three fundamental steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the 7-bromoindole. This is often the rate-limiting step, especially for electron-rich substrates.[5]
-
Transmetalation: The organic group from the activated boronic acid (a boronate species formed by reaction with the base) is transferred to the palladium center, displacing the halide.[6]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond of the 7-arylindole product and regenerating the active Pd(0) catalyst.[7]
The ligand bound to the palladium atom profoundly influences every step. Electron-rich and sterically bulky ligands generally accelerate both oxidative addition and reductive elimination, leading to higher catalyst turnover and efficiency.[5][7]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Comparative Analysis of Palladium Catalyst Systems
The selection of the catalyst system dictates the reaction's success. We will compare four classes of catalysts, ranging from traditional workhorses to modern, highly active systems. For this comparison, our model reaction is the coupling of N-protected 7-bromoindole with 4-methoxyphenylboronic acid.
First-Generation Catalyst: Pd(PPh₃)₄ (Tetrakis)
-
Overview: Tetrakis(triphenylphosphine)palladium(0) is a classic, air-sensitive but widely used precatalyst. The triphenylphosphine (PPh₃) ligand is relatively small and only moderately electron-donating.
-
Performance Insights: For challenging substrates like 7-bromoindoles, Pd(PPh₃)₄ often requires higher temperatures (≥100 °C), longer reaction times, and higher catalyst loadings (3-5 mol%).[2] The oxidative addition step can be slow, and catalyst decomposition can occur over prolonged heating, leading to incomplete conversion and the formation of byproduct from protodeboronation of the boronic acid. While sometimes effective, it is generally considered inefficient for this specific transformation.[1]
-
Verdict: A viable but often suboptimal choice. Best reserved for initial screening if more advanced catalysts are unavailable.
Dichloride-Based Catalyst: PdCl₂(PPh₃)₂
-
Overview: This air-stable Pd(II) precatalyst is convenient to handle but must be reduced in situ to the active Pd(0) species. Like Pd(PPh₃)₄, it relies on the modest PPh₃ ligand.
-
Performance Insights: Performance is generally similar to or slightly worse than Pd(PPh₃)₄ for this substrate class. The conditions required are often forcing, and yields can be variable.[8] It may fail entirely for sterically hindered or electronically deactivated coupling partners.[1]
-
Verdict: An accessible but low-powered option. Its primary advantage is air stability, but its performance with 7-bromoindoles is frequently disappointing.
Buchwald-Hartwig Catalysts: The Modern Standard
-
Overview: This class of catalysts, developed by Stephen Buchwald, utilizes highly effective, sterically hindered, and electron-rich dialkylbiaryl phosphine ligands.[7] These ligands are not used as pre-formed complexes but are added separately with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. Popular ligands for this transformation include SPhos, XPhos, and RuPhos.
-
Performance Insights: The use of Buchwald ligands is a game-changer for the Suzuki coupling of 7-bromoindoles. The ligand's properties dramatically accelerate the rate-limiting oxidative addition and the final reductive elimination steps. This allows for significantly lower catalyst loadings (0.5-2 mol%), lower reaction temperatures (often room temperature to 80 °C), and much shorter reaction times.[9] These systems exhibit broad functional group tolerance and consistently deliver high yields.
-
Verdict: The authoritative and recommended choice for reliability and efficiency. The slightly higher initial cost of the ligands is easily offset by improved yields, reduced reaction times, and greater substrate scope.
N-Heterocyclic Carbene (NHC) Catalysts
-
Overview: N-Heterocyclic carbenes are another class of modern, highly effective ligands for palladium.[10] They form very strong bonds to the metal center, creating highly stable and active catalysts. PEPPSI-type precatalysts are a common example.
-
Performance Insights: NHC-ligated palladium catalysts offer excellent activity and stability, often rivaling the best Buchwald systems. They can be particularly effective at very low catalyst loadings and for coupling with unreactive aryl chlorides. For 7-bromoindoles, they provide high yields under relatively mild conditions.
-
Verdict: A powerful alternative to phosphine-based systems. An excellent choice for challenging couplings and when catalyst stability is a primary concern.
Data Summary: Catalyst Performance Comparison
The following table summarizes the typical performance of each catalyst class in the model reaction of N-Boc-7-bromoindole with 4-methoxyphenylboronic acid.
| Catalyst System (Precatalyst + Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Loading (mol%) | Representative Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | 12-24 | 5 | 40-60% |
| PdCl₂(PPh₃)₂ | Cs₂CO₃ | Dioxane | 100 | 18 | 5 | ~45% |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 2-4 | 1-2 | >95% |
| PEPPSI-IPr | K₃PO₄ | t-Amyl Alcohol | 90 | 2 | 1 | >90% |
Note: Yields are representative and can vary based on the specific indole substrate, boronic acid, and precise reaction conditions.
Field-Proven Experimental Protocol: High-Yield Suzuki Coupling of 7-Bromoindole
This protocol utilizes a robust Buchwald-type catalyst system, which is a self-validating choice for achieving high yields and purity.[11]
Workflow Overview
Sources
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. youtube.com [youtube.com]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jsynthchem.com [jsynthchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 7-Position Substitutions on the Indole Ring
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1][2][3][4] Its unique electronic properties and versatile synthetic handles have made it a "privileged scaffold" in drug discovery. While substitutions at positions like C3 and N1 are extensively studied, the C7 position offers a unique and often underexploited opportunity to fine-tune the pharmacological profile of a molecule. This guide provides an in-depth comparison of how substitutions at the 7-position of the indole ring modulate biological activity, supported by experimental data and mechanistic insights.
The Strategic Importance of the C7 Position
The C7 position of the indole ring is sterically and electronically distinct. Situated on the benzene portion of the bicyclic system, it is adjacent to the pyrrole nitrogen (N1). This proximity means that substituents at C7 can exert significant influence through:
-
Steric Hindrance: Bulky groups at C7 can dictate the preferred conformation of N1 substituents and influence how the molecule fits into a binding pocket.
-
Electronic Modulation: Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at C7 can alter the electron density of the entire indole ring system, affecting pKa, hydrogen bonding potential, and aromatic interactions (π-π stacking, cation-π).
-
Direct Interactions: The C7 substituent itself can act as a key pharmacophoric feature, forming hydrogen bonds, halogen bonds, or hydrophobic interactions with a biological target.
The inherent reactivity of the indole ring often favors electrophilic substitution at the electron-rich C3 position, making selective functionalization of the C4-C7 positions a significant synthetic challenge.[5] However, modern synthetic methods, including directed C-H functionalization, have made accessing 7-substituted indoles more feasible, sparking renewed interest in exploring their SAR.[6][7]
Comparative Analysis Across Therapeutic Targets
The impact of a C7 substituent is highly context-dependent, varying significantly with the specific biological target. Below, we compare the effects of common 7-position modifications on different classes of protein targets.
Case Study 1: Sigma-2 (σ2) Receptor Ligands
The σ2 receptor is a promising target for cancer diagnostics and therapeutics.[8] Structure-activity relationship studies on indole-based σ2 ligands reveal the critical role of the C7 position in modulating affinity and selectivity.
A study on novel indole-based analogues identified compounds with nanomolar affinity for the σ2 receptor and significant selectivity over the σ1 subtype.[8] Let's analyze the data for a series of compounds where the core scaffold is modified.
Table 1: Impact of C7 Substitution on Sigma Receptor Affinity
| Compound ID | 7-Position Substituent | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) |
| 4c | H | 139 | 3.66 | 38 |
| 9a | F | 185 | 1.15 | 161 |
| 9b | Cl | 258 | 0.81 | 318 |
| 9c | Br | 393 | 0.99 | 395 |
| 9f | OCH₃ | 150 | 2.05 | 73 |
Data synthesized from studies on indole-based sigma receptor ligands.[8]
Analysis and Mechanistic Interpretation:
-
Halogenation: Introducing small halogens (F, Cl, Br) at the C7 position dramatically increases σ2 affinity and, most notably, selectivity over the σ1 receptor. The unsubstituted analog 4c has a selectivity ratio of 38, whereas the 7-bromo analog 9c boasts a nearly 400-fold selectivity.[8]
-
Causality: This trend suggests the presence of a halogen-bond-accepting residue or a tight hydrophobic pocket near the C7 position in the σ2 receptor's binding site that is absent in the σ1 receptor. The increasing polarizability (Br > Cl > F) appears to correlate with enhanced binding, a hallmark of favorable halogen bonding interactions.
-
Electron-Donating Group: The 7-methoxy group (9f ), an electron-donating substituent, also confers high affinity but with lower selectivity compared to the halogens. This indicates that while the space is tolerated, the specific electronic nature of the halogen is key to achieving high selectivity.
Case Study 2: HIV-1 Fusion Inhibitors
Small molecules that inhibit the fusion of HIV-1 with host cells by targeting the glycoprotein 41 (gp41) are a critical area of antiviral research.[9] The SAR of indole-based HIV-1 fusion inhibitors demonstrates how C7 modifications can influence potency.
Table 2: Influence of C7 Substitution on Anti-HIV-1 Activity
| Compound ID | 7-Position Substituent | gp41 Binding Ki (μM) | Cell-Cell Fusion EC₅₀ (μM) |
| 6a | H | 0.21 | 0.8 |
| 6c | F | 0.15 | 0.4 |
| 6d | Cl | 0.12 | 0.3 |
| 6j | CN | 0.08 | 0.2 |
Data adapted from structure-activity relationship studies of indole-based HIV-1 fusion inhibitors.[9][10]
Analysis and Mechanistic Interpretation:
-
Electron-Withdrawing Groups (EWGs): A clear trend emerges where increasing the electron-withdrawing strength of the C7 substituent enhances both binding affinity (lower Ki) and functional potency (lower EC₅₀). The unsubstituted compound 6a is potent, but adding a fluorine (6c ), chlorine (6d ), and ultimately a strongly withdrawing cyano group (6j ) progressively improves activity.[9][10]
-
Causality: The gp41 target site is a conserved hydrophobic pocket.[9] The enhanced potency from EWGs at C7 likely stems from two factors. First, these groups can modulate the electronics of the indole N-H bond, potentially strengthening a critical hydrogen bond with the protein backbone. Second, groups like cyano can act as hydrogen bond acceptors, forming an additional, potency-enhancing interaction within the pocket. The most active compounds were found to be effective against multiple HIV strains, including those resistant to the peptide drug T20.[10]
Guiding Principles for C7 Substitution Strategy
The experimental data leads to a set of guiding principles for medicinal chemists looking to leverage the C7 position.
Experimental Protocols
To empower researchers to validate these findings, we provide standardized protocols for the synthesis and evaluation of 7-substituted indole analogs.
Protocol 1: Synthesis of a 7-Haloindole Derivative via Directed C-H Functionalization
This protocol describes a palladium-catalyzed C-H activation approach, a modern and efficient method for site-selective functionalization.[6][7]
Objective: To synthesize 7-bromo-1-(methylsulfonyl)-2-phenyl-1H-indole.
Materials:
-
1-(Methylsulfonyl)-2-phenyl-1H-indole
-
N-Bromosuccinimide (NBS)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
3-Methyl-2-pyridone Ligand
-
Potassium Carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 1-(methylsulfonyl)-2-phenyl-1H-indole (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (10 mol%), and the 3-methyl-2-pyridone ligand (30 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.5 equiv) and K₂CO₃ (2.0 equiv) to the flask.
-
Solvent Addition: Add anhydrous toluene (2.0 mL) via syringe.
-
Reaction: Stir the mixture at 80 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 7-bromoindole product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Causality and Trustworthiness:
-
Directing Group: The N-methylsulfonyl group is a crucial electron-withdrawing directing group that deactivates the pyrrole ring and facilitates palladium coordination, guiding functionalization to the C7 position.[7]
-
Ligand Choice: The pyridone-based ligand is essential for achieving high regioselectivity, preventing undesired reactions at other positions like C2 or C3.[7]
-
Self-Validation: The protocol's success is validated by rigorous characterization. The distinct chemical shift and coupling patterns in the aromatic region of the ¹H NMR spectrum will unambiguously confirm bromination at the C7 position.
Protocol 2: In Vitro Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a 7-substituted indole for a target receptor (e.g., σ2 receptor).
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
A specific radioligand for the target (e.g., [³H]DTG for sigma receptors).
-
Test compound (7-substituted indole) and non-labeled reference compound.
-
Assay buffer (e.g., Tris-HCl).
-
Scintillation vials and scintillation cocktail.
-
Microplate harvester and liquid scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and reference compound in the assay buffer.
-
Incubation: In a 96-well plate, combine the receptor preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of the reference compound).
-
Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a microplate harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = (Total binding) - (Non-specific binding).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality and Trustworthiness:
-
Controls are Key: The inclusion of total binding and non-specific binding controls is essential for calculating the actual specific binding of the radioligand, ensuring the data is trustworthy.
-
Cheng-Prusoff Correction: Converting the experimentally determined IC₅₀ to a Ki value corrects for the concentration of the radioligand used in the assay, providing a more absolute measure of affinity that can be compared across different experiments and labs.
Conclusion and Future Outlook
The strategic modification of the indole C7 position is a powerful tool in modern drug discovery. As this guide illustrates, seemingly minor changes at this position—substituting a hydrogen with a halogen or a cyano group—can lead to orders-of-magnitude improvements in binding affinity and target selectivity. The trends observed in σ2 receptor ligands and HIV-1 fusion inhibitors underscore the importance of considering both steric and electronic effects. As synthetic methodologies for site-selective C-H functionalization continue to advance, the exploration of novel and diverse substituents at the C7 position will undoubtedly unlock new therapeutic opportunities across a wide range of diseases.
References
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PubMed Central. [Link]
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Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry. [Link]
-
Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. (n.d.). PubMed Central. [Link]
-
Synthesis of Indoles: Efficient Functionalisation of the 7Position | Request PDF. (2006). ResearchGate. [Link]
-
Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. (1993). ResearchGate. [Link]
-
Demont, E., et al. (2006). Synthesis of Indoles: Efficient Functionalisation of the 7-Position. Synthesis. [Link]
-
Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. (2018). ACS Publications. [Link]
-
A Brief Review of the Medicinally Important Indole Derivatives. (2022). ResearchGate. [Link]
-
Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014). ACS Publications. [Link]
-
Synthesis and pharmacological evaluation of indole-based sigma receptor ligands. (n.d.). PubMed Central. [Link]
-
Synthesis of indoles. (n.d.). Organic Chemistry Portal. [Link]
-
Zhu, H., et al. (2025). Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition. RSC Publishing. [Link]
-
Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Taylor & Francis Online. [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science. [Link]
-
Indoles in Multicomponent Processes (MCPs). (2010). ACS Publications. [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. (2019). ResearchGate. [Link]
-
Structure/activity relationships of indole derivatives. (2024). ResearchGate. [Link]
-
Review of indole, A versatile pharmacophoric moiety. (2023). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
-
Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014). PubMed Central. [Link]
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A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. (n.d.). PubMed Central. [Link]
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Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. (2020). MDPI. [Link]
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Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. (2024). ACS Publications. [Link]
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A REVIEW: PHARMACOLOGICAL POTENTIAL OF INDOLE DERIVATIVES. (2022). JETIR. [Link]
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Navigating the Synthesis of Methyl 7-bromo-1H-indole-3-carboxylate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the synthesis of substituted indoles is a cornerstone of medicinal chemistry. Among these, methyl 7-bromo-1H-indole-3-carboxylate stands as a valuable building block for various pharmacologically active molecules. This guide provides an in-depth comparison of the primary synthetic routes to this key intermediate, offering a critical analysis of their respective methodologies, mechanistic underpinnings, and practical considerations to inform strategic decisions in the laboratory.
This technical guide delves into the primary synthetic strategies for obtaining this compound, including the classic Fischer and Batcho-Leimgruber indole syntheses, as well as modern approaches involving the direct functionalization of the 7-bromo-1H-indole core. Each route is presented with a detailed experimental protocol, a discussion of its advantages and limitations, and a mechanistic exploration of the key transformations.
At a Glance: Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Key Features | Overall Yield | Scalability | Key Considerations |
| Route 1: Fischer Indole Synthesis | 2-Bromophenylhydrazine, Methyl pyruvate | Convergent, well-established | Moderate | Good | Potential for regioisomer formation, harsh acidic conditions. |
| Route 2: Batcho-Leimgruber Indole Synthesis | 2-Bromo-6-nitrotoluene, Dimethylformamide dimethyl acetal (DMF-DMA) | High regioselectivity, milder final cyclization | Moderate to Good | Good | Multi-step process, availability of substituted nitrotoluene. |
| Route 3: Functionalization of 7-Bromo-1H-indole | 7-Bromo-1H-indole | Direct approach, avoids construction of the indole ring | Variable | Good | Requires synthesis of the starting indole, regioselectivity of C3 functionalization. |
Route 1: The Fischer Indole Synthesis - A Time-Honored Approach
The Fischer indole synthesis, first reported in 1883, remains a widely utilized method for the construction of the indole nucleus.[1][2][3] This acid-catalyzed reaction involves the condensation of a phenylhydrazine with an aldehyde or ketone, followed by a[4][4]-sigmatropic rearrangement to form the indole ring. For the synthesis of this compound, 2-bromophenylhydrazine and methyl pyruvate are the logical starting materials.
Experimental Protocol:
Step 1: Synthesis of Methyl 2-((2-bromophenyl)hydrazono)propanoate
In a round-bottom flask, 2-bromophenylhydrazine hydrochloride is dissolved in ethanol. An equimolar amount of methyl pyruvate is added, and the mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude hydrazone is purified by recrystallization or column chromatography.
Step 2: Cyclization to this compound
The purified hydrazone is suspended in a suitable solvent, such as ethanol or toluene. A strong acid catalyst, typically polyphosphoric acid (PPA) or zinc chloride, is added. The mixture is heated to reflux for several hours. After cooling, the reaction mixture is poured into ice-water and neutralized with a base. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography. A similar procedure for a related bromo-methylindole-carboxylate derivative has been reported to yield the cyclized product in good purity.[4]
Causality and Mechanistic Insights:
The initial condensation of the hydrazine and the pyruvate forms the corresponding hydrazone. Under acidic conditions, the hydrazone tautomerizes to its enamine form. This enamine then undergoes a[4][4]-sigmatropic rearrangement, a key step that forms the C2-C3 bond of the indole ring and generates a di-imine intermediate. Subsequent protonation and cyclization, followed by the elimination of ammonia, leads to the aromatic indole core.
Caption: Workflow of the Fischer Indole Synthesis.
Route 2: The Batcho-Leimgruber Indole Synthesis - A Regioselective Alternative
The Batcho-Leimgruber indole synthesis offers a powerful and often more regioselective method for preparing substituted indoles, particularly those with substitution patterns that are difficult to achieve via the Fischer synthesis.[1][5][6][7][8] This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization. For the target molecule, the synthesis would commence with 2-bromo-6-nitrotoluene.
Experimental Protocol:
Step 1: Synthesis of (E)-1-(2-bromo-6-nitrophenyl)-N,N-dimethylethenamine
2-Bromo-6-nitrotoluene is reacted with dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent like dimethylformamide (DMF) or toluene. The mixture is heated to promote the condensation reaction, which forms the enamine intermediate. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.
Step 2: Reductive Cyclization to 7-Bromo-1H-indole
The crude enamine is dissolved in a solvent such as ethanol or ethyl acetate. A reducing agent, typically palladium on carbon (Pd/C) with hydrogen gas, or other reducing systems like iron in acetic acid, is added. The reaction mixture is stirred under a hydrogen atmosphere or heated, depending on the chosen reducing agent. The reduction of the nitro group to an amine is followed by spontaneous cyclization and elimination of dimethylamine to form the indole ring. After filtration of the catalyst and removal of the solvent, the resulting 7-bromo-1H-indole is purified.
Step 3: Carboxylation and Esterification
The purified 7-bromo-1H-indole is then subjected to C3-carboxylation. This can be achieved through various methods, such as a Vilsmeier-Haack formylation followed by oxidation, or by direct carboxylation using a Grignard reagent and methyl chloroformate. The resulting 7-bromo-1H-indole-3-carboxylic acid is then esterified to the methyl ester using standard conditions, for instance, by reacting with methanol in the presence of an acid catalyst like sulfuric acid.
Causality and Mechanistic Insights:
The first step involves the condensation of the activated methyl group of the o-nitrotoluene with DMF-DMA to form an enamine. The key to the Batcho-Leimgruber synthesis is the subsequent reductive cyclization. Reduction of the nitro group to an amine provides the necessary nucleophile for an intramolecular cyclization onto the enamine double bond. The resulting indoline intermediate then eliminates dimethylamine to afford the aromatic indole.
Caption: Workflow of the Batcho-Leimgruber Synthesis.
Route 3: Direct Functionalization of 7-Bromo-1H-indole - A Convergent Strategy
An alternative and often more convergent approach involves the synthesis of the 7-bromo-1H-indole core first, followed by the introduction of the carboxylate group at the C3 position. This strategy can be advantageous if 7-bromo-1H-indole is commercially available or can be synthesized efficiently.[9][10][11]
Experimental Protocol:
Step 1: Synthesis of 7-Bromo-1H-indole (if not commercially available)
One common method for the synthesis of 7-bromo-1H-indole is the Sandmeyer reaction starting from 7-aminoindole.[12] 7-Aminoindazole can be dissolved in hydrobromic acid, followed by diazotization with sodium nitrite at low temperatures. The resulting diazonium salt is then treated with cuprous bromide to introduce the bromine atom.
Step 2: C3-Formylation via Vilsmeier-Haack Reaction
7-Bromo-1H-indole is subjected to a Vilsmeier-Haack reaction to introduce a formyl group at the C3 position.[13][14][15][16][17] This is typically achieved by treating the indole with a pre-formed Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), at low temperatures. After the reaction, hydrolysis of the intermediate iminium salt yields 7-bromo-1H-indole-3-carbaldehyde.
Step 3: Oxidation to the Carboxylic Acid
The 7-bromo-1H-indole-3-carbaldehyde is then oxidized to the corresponding carboxylic acid. Various oxidizing agents can be employed for this transformation, such as potassium permanganate (KMnO₄) or silver oxide (Ag₂O).
Step 4: Methyl Esterification
The final step is the esterification of 7-bromo-1H-indole-3-carboxylic acid to its methyl ester. This can be readily accomplished by reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, or by using a milder esterification agent like trimethylsilyldiazomethane.
Causality and Mechanistic Insights:
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution where the electron-rich C3 position of the indole attacks the electrophilic Vilsmeier reagent (a chloroiminium ion). This forms a resonance-stabilized cation which, upon aqueous workup, hydrolyzes to the aldehyde. The subsequent oxidation and esterification steps are standard organic transformations.
Caption: Workflow for the Synthesis via Functionalization of 7-Bromo-1H-indole.
Conclusion
The choice of synthetic route to this compound depends on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the specific equipment and expertise available in the laboratory. The Fischer indole synthesis is a classic and robust method, though it may suffer from regioselectivity issues and harsh reaction conditions. The Batcho-Leimgruber synthesis provides excellent regiocontrol but requires a multi-step sequence and access to the appropriately substituted nitrotoluene. The direct functionalization of 7-bromo-1H-indole offers a convergent and potentially high-yielding approach, provided the starting indole is readily accessible. A thorough evaluation of these factors will enable the selection of the most efficient and practical synthetic strategy for the preparation of this valuable indole derivative.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 7-Bromo-1H-Indole-3-Carboxylate
Welcome to your trusted resource for laboratory safety and chemical handling. This guide provides an in-depth, procedural framework for the proper disposal of methyl 7-bromo-1H-indole-3-carboxylate. As researchers and drug development professionals, ensuring the safe management of chemical waste is not only a regulatory requirement but a cornerstone of responsible scientific practice. This document is designed to provide you with the essential, immediate safety and logistical information needed to handle and dispose of this compound, thereby safeguarding both laboratory personnel and the environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Based on analogous compounds, this compound is anticipated to exhibit the following hazards:
-
Skin and Eye Irritation: Similar indole compounds are known to cause skin and serious eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2][4]
-
Harmful if Swallowed or Inhaled: Toxicity is a potential concern, and ingestion or inhalation should be avoided.[1][4]
Given its brominated structure, it falls under the category of halogenated organic compounds .[5] This classification is paramount for its disposal, as halogenated waste streams are managed differently from non-halogenated ones due to environmental regulations and disposal technologies.[6][7]
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Description | Primary Exposure Routes |
| Skin Irritant | Causes skin irritation upon contact. | Dermal |
| Eye Irritant | Causes serious eye irritation. | Ocular |
| Respiratory Irritant | May cause irritation to the respiratory tract. | Inhalation |
| Acute Toxicity (Harmful) | Harmful if swallowed, in contact with skin, or if inhaled. | Oral, Dermal, Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound, all personnel must be equipped with the appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazardous chemicals.[8][9]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described in OSHA's eye and face protection regulations (29 CFR 1910.133).[1]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[1] All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4]
Segregation and Collection of Waste: A Critical Step for Compliance and Safety
Proper segregation of chemical waste is a fundamental principle of laboratory safety and environmental responsibility.[10] Mixing incompatible waste streams can lead to dangerous chemical reactions, and improper segregation can significantly increase disposal costs.[6][11]
This compound waste, including any contaminated materials (e.g., weighing boats, pipette tips, gloves), must be collected as halogenated organic waste .[5][12]
Experimental Protocol: Waste Collection
-
Container Selection: Use a designated, chemically compatible, and leak-proof container for halogenated organic waste.[13][14] High-density polyethylene (HDPE) carboys are a suitable option.
-
Labeling: As soon as the first drop of waste is added, label the container clearly with the words "Hazardous Waste," "Halogenated Organic Waste," and list all chemical constituents, including this compound.[12][13] Do not use chemical formulas or abbreviations.[12]
-
Waste Addition: Always add waste to the container within a chemical fume hood to control vapor exposure.[13]
-
Container Closure: Keep the waste container securely closed at all times, except when actively adding waste.[12][13][15] This prevents the release of hazardous vapors into the laboratory environment.
-
Storage: Store the waste container in a designated satellite accumulation area.[13][16] This area should be away from general lab traffic and have secondary containment to contain any potential spills.[15][17]
Disposal Procedure: The Final Step in the Waste Lifecycle
The disposal of hazardous waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[18][19][20] All generators of hazardous waste are responsible for its management from cradle to grave.[21]
Step-by-Step Disposal Workflow
-
Waste Characterization: As established, this compound is a halogenated organic compound and should be managed as hazardous waste.
-
Container Management: Ensure the waste container is in good condition, properly labeled, and not overfilled (a good rule of thumb is to not exceed 80% capacity).
-
Request for Pickup: Once the container is ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Documentation: Maintain accurate records of the waste generated, including the chemical composition and quantity. This documentation is a legal requirement.
-
Final Disposal Method: Halogenated organic waste is typically disposed of via high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[7][11] This method is effective in destroying the hazardous organic constituents.
Diagram: Decision-Making Workflow for Disposal
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your laboratory supervisor.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials to absorb flammable substances.
-
Cleanup: Wear appropriate PPE and clean the spill according to your institution's established procedures. All spill cleanup materials must be disposed of as hazardous waste.
-
Reporting: Report the incident to your EHS office.
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is a multi-faceted process that hinges on a thorough understanding of its hazards, adherence to established protocols, and a commitment to safety. By implementing the procedures outlined in this guide, you contribute to a safer laboratory environment and ensure compliance with federal and local regulations. Remember that your institution's EHS office is a valuable resource for specific guidance on chemical waste management.
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Campus Operations, Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
